molecular formula C15H11F3N2O5S2 B6190897 Oxazosulfyl CAS No. 1616678-32-0

Oxazosulfyl

Cat. No.: B6190897
CAS No.: 1616678-32-0
M. Wt: 420.4 g/mol
InChI Key: PTQBEFQWTBZMED-UHFFFAOYSA-N
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Description

Oxazosulfyl is a useful research compound. Its molecular formula is C15H11F3N2O5S2 and its molecular weight is 420.4 g/mol. The purity is usually 97.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethylsulfonylpyridin-2-yl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17)18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBEFQWTBZMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337387
Record name Oxazosulfyl
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Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616678-32-0
Record name Oxazosulfyl
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Record name Oxazosulfyl
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Record name 2-(3-ethylsulfonyl-2-pyridyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
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Record name OXAZOSULFYL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Oxazosulfyl: A Novel "Sulfyl" Group Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Oxazosulfyl, the first commercialized insecticide from the novel "sulfyl" chemical group, represents a significant advancement in crop protection.[1][2][3] Developed by Sumitomo Chemical Co., Ltd., this molecule is characterized by a unique ethylsulfonyl moiety and exhibits a distinct mode of action as a vesicular acetylcholine transporter (VAChT) inhibitor.[1][4][5][6] This classifies it under the Insecticide Resistance Action Committee (IRAC) novel code 37.[1][3] this compound demonstrates a broad spectrum of activity against major rice insect pests, including those from the orders Coleoptera, Hemiptera, and Lepidoptera.[1][2][3] Notably, it is highly effective against insect populations that have developed resistance to existing insecticide classes, positioning it as a critical tool for insecticide resistance management (IRM) strategies.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, biological efficacy, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-[3-(ethylsulfonyl)-2-pyridyl]-5-(trifluoromethylsulfonyl)-1,3-benzoxazole.[2] The core structure features a benzoxazole ring, a pyridinyl group with an ethylsulfonyl substituent, and a trifluoromethylsulfonyl group, the latter two contributing to its "sulfyl" designation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(3-ethylsulfonyl-2-pyridinyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
Molecular Formula C15H11F3N2O5S2
Molecular Weight 420.4 g/mol
Appearance White crystalline solid[7]
Melting Point 176.8 °C[2]
Vapor Pressure < 1.0 x 10⁻⁵ Pa (25 °C)[2]
Solubility in Water 0.189 mg/L (20 °C)[2]
Log P (octanol/water) 3.5[2]

Mode of Action: Inhibition of Vesicular Acetylcholine Transporter (VAChT)

This compound's primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[4][5][6] VAChT is a crucial protein located in the presynaptic terminal of cholinergic neurons. Its function is to load acetylcholine (ACh), a key neurotransmitter, into synaptic vesicles. By inhibiting VAChT, this compound disrupts this loading process, leading to a depletion of ACh in the vesicles.[5][8] Consequently, upon nerve stimulation, the amount of ACh released into the synaptic cleft is significantly reduced, impairing cholinergic synaptic transmission.[4][5] This disruption of nerve signaling results in paralysis and ultimately the death of the insect.[7]

Recent studies have provided strong evidence for this mechanism, demonstrating that this compound's toxicity to insects is primarily mediated through VAChT inhibition, rather than its weaker effects on voltage-gated sodium channels.[4][6]

Caption: Mode of action of this compound at the cholinergic synapse.

Biological Efficacy

This compound exhibits potent insecticidal activity against a wide array of rice pests. Its efficacy extends to various developmental stages of target insects.

Table 2: Insecticidal Activity of this compound Against Various Pest Species

Pest SpeciesOrderDevelopmental StageAssay MethodEfficacy (LC₅₀/LD₅₀)Reference
Nilaparvata lugens (Brown Planthopper)Hemiptera3rd Instar NymphFoliar Spray0.41 mg a.i./L[3]
Nilaparvata lugens (Brown Planthopper)HemipteraAdultFoliar Spray0.19 mg a.i./L[3]
Laodelphax striatellus (Small Brown Planthopper)Hemiptera3rd Instar NymphFoliar Spray0.61 mg a.i./L[3]
Sogatella furcifera (White-backed Planthopper)Hemiptera3rd Instar NymphFoliar Spray0.82 mg a.i./L[3]
Nephotettix cincticeps (Green Rice Leafhopper)Hemiptera3rd Instar NymphFoliar Spray0.092 mg a.i./L[3]
Chilo suppressalis (Rice Stem Borer)Lepidoptera2nd Instar LarvaFoliar Spray0.20 mg a.i./L[3]
Cnaphalocrocis medinalis (Rice Leafroller)Lepidoptera2nd Instar LarvaFoliar Spray0.27 mg a.i./L[3]
Oulema oryzae (Rice Leaf Beetle)ColeopteraAdultTopical Application0.0040 µg a.i./insect[3]

Table 3: Efficacy of this compound Against Different Developmental Stages of Nilaparvata lugens

Developmental StageAssay MethodLC₅₀ (mg a.i./L)Reference
1st Instar NymphLeaf Dipping0.12[2]
3rd Instar NymphLeaf Dipping0.13[2]
5th Instar NymphLeaf Dipping0.16[2]
AdultLeaf Dipping0.19[2]

Efficacy Against Insecticide-Resistant Strains

A key attribute of this compound is its effectiveness against insect populations resistant to other classes of insecticides, such as neonicotinoids and fipronil. This lack of cross-resistance is attributed to its novel mode of action.

Table 4: Cross-Resistance Profile of this compound in Planthoppers

Pest SpeciesInsecticideSusceptible Strain LC₅₀ (mg a.i./L)Field Population LC₅₀ (mg a.i./L)Resistance Ratio (RR)Reference
Nilaparvata lugensThis compound0.220.421.9[2]
Imidacloprid0.23130568[2]
Fipronil0.0180.169.1[2]
Sogatella furciferaThis compound0.990.790.8[2]
Imidacloprid0.131.411[2]
Fipronil0.00830.5971[2]
Laodelphax striatellusThis compound0.770.310.4[2]
Imidacloprid0.267.930[2]
Fipronil0.0230.3817[2]

Experimental Protocols

Insecticidal Activity Assays

The following are generalized protocols for determining the insecticidal efficacy of this compound.

Insecticidal_Activity_Workflow cluster_prep Preparation cluster_assays Assay Methods cluster_eval Evaluation Insect_Rearing Insect Rearing (Susceptible Strains) Foliar_Spray Foliar Spray Assay (Rice Seedlings) Insect_Rearing->Foliar_Spray Leaf_Dipping Leaf Dipping Assay (Rice Leaves) Insect_Rearing->Leaf_Dipping Topical_App Topical Application (Acetone Solution) Insect_Rearing->Topical_App Test_Solution Preparation of this compound Solutions (Serial Dilutions) Test_Solution->Foliar_Spray Test_Solution->Leaf_Dipping Test_Solution->Topical_App Incubation Incubation (Controlled Conditions) Foliar_Spray->Incubation Leaf_Dipping->Incubation Topical_App->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Data_Analysis Data Analysis (LC₅₀/LD₅₀ Calculation) Mortality_Assessment->Data_Analysis

Caption: General workflow for insecticidal activity assays.

  • Foliar Spray Assay:

    • Rice seedlings at the 2-3 leaf stage are sprayed with aqueous solutions of this compound at various concentrations containing a surfactant.

    • After air-drying, the treated seedlings are placed in containers.

    • Test insects (e.g., planthopper nymphs) are released onto the seedlings.

    • The containers are maintained under controlled conditions (e.g., 25°C, 16L:8D photoperiod).

    • Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours) after infestation.

  • Leaf-Dipping Assay:

    • Rice leaves are cut into appropriate lengths and dipped into this compound solutions for a set duration (e.g., 30 seconds).

    • The leaves are air-dried and placed in petri dishes with a moist filter paper.

    • Test insects are introduced into the petri dishes.

    • Incubation and mortality assessment are performed as described for the foliar spray assay.

  • Topical Application Assay:

    • Insects are anesthetized (e.g., with CO₂).

    • A small, precise volume (e.g., 0.2 µL) of an acetone solution of this compound is applied to the dorsal thorax of each insect using a micro-applicator.

    • Treated insects are transferred to containers with a food source.

    • Mortality is recorded after a specified period (e.g., 24 hours).

Cross-Resistance Assay
  • Field populations of target pests are collected from areas with a history of insecticide use.

  • Susceptible laboratory strains of the same species are used as a reference.

  • The LC₅₀ values of this compound and other insecticides (e.g., imidacloprid, fipronil) are determined for both the field and susceptible populations using one of the bioassay methods described above.

  • The resistance ratio (RR) is calculated as: RR = LC₅₀ of the field population / LC₅₀ of the susceptible strain.

Systemic Activity Evaluation

Systemic_Activity_Workflow cluster_phosphor Phosphor Imaging Assay cluster_drench Soil Drench Bioassay Radiolabel_App Application of ¹⁴C-Oxazosulfyl to Soil Incubation_P Incubation of Rice Seedlings Radiolabel_App->Incubation_P Imaging Phosphor Imaging Incubation_P->Imaging Translocation_Vis Visualization of Translocation Imaging->Translocation_Vis Drench_App Soil Drench with this compound Incubation_D Incubation of Rice Seedlings Drench_App->Incubation_D Insect_Release Release of Insects onto Plants Incubation_D->Insect_Release Mortality_Assess_D Mortality Assessment Insect_Release->Mortality_Assess_D

References

Oxazosulfyl's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is the first of a novel class of sulfyl insecticides, demonstrating potent, broad-spectrum activity against various insect pests, particularly in rice cultivation.[1][2] Initially, its mechanism of action was identified as the state-dependent blockage of voltage-gated sodium channels (VGSCs), leading to paralysis in insects.[1][2][3] This guide provides an in-depth analysis of the binding affinity and mechanism of this compound on insect VGSCs, based on available electrophysiological and toxicological data.

However, it is crucial to note that recent evidence suggests a potentially more potent primary mechanism of action through the inhibition of the vesicular acetylcholine transporter (VAChT).[4] While this guide focuses on the well-documented interactions with VGSCs, the findings related to VAChT introduce a significant development in the understanding of this compound's toxicology and will be addressed as a contrasting point.

Quantitative Data on VGSC Inhibition

The inhibitory effects of this compound on VGSCs have been quantified using electrophysiological techniques. The data highlights its potency as a channel blocker, particularly when compared with other known sodium channel blockers.

CompoundParameterValueSpecies/SystemExperimental Conditions
This compound IC₅₀12.28 µMGerman Cockroach (Blattella germanica) VGSCs expressed in Xenopus oocytesBlock of sodium currents in the slow-inactivated state.[1]
DCJWIC₅₀3.11 µMGerman Cockroach (Blattella germanica) VGSCs expressed in Xenopus oocytesRepresentative sodium channel blocker used for comparison.[1]
MetaflumizoneEfficacyNo complete blockGerman Cockroach (Blattella germanica) VGSCs expressed in Xenopus oocytesTested at concentrations up to 300 µM.[1]

Mechanism of Action at the Voltage-Gated Sodium Channel

Studies have demonstrated that this compound's insecticidal action is linked to its specific interaction with VGSCs, which are crucial for the initiation and propagation of action potentials in neurons.[5][6] The primary mechanism is not a simple blockage but a state-dependent interaction that stabilizes the channel in a non-conducting conformation.

Preferential Binding to the Slow-Inactivated State this compound selectively binds to and stabilizes the voltage-gated sodium channels in the slow-inactivated state.[1][2][3][7] This state-dependent blockage results in the inhibition of sodium currents.[1][2] The insecticide is significantly less effective when the channels are in the resting state.[8] This action leads to a depression of spontaneous nerve activity, which manifests as rapid and persistent paralysis in insects like the American cockroach (Periplaneta americana).[1][2][3] The potency of this compound in blocking these channels has been shown to be consistent with its overall insecticidal activity.[1][3]

Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Open->Resting Repolarization FastInactivated Fast-Inactivated (Closed) Open->FastInactivated ms timescale SlowInactivated Slow-Inactivated (Closed) Open->SlowInactivated Prolonged Depolarization FastInactivated->Resting Repolarization SlowInactivated->Resting Hyperpolarization (Slow recovery) Blocked This compound-Bound (Stabilized Slow-Inactivated) SlowInactivated->Blocked This compound Binding Blocked->SlowInactivated Partial Reversal

Caption: this compound stabilizes the slow-inactivated state of VGSCs.

Contrasting Evidence: The Vesicular Acetylcholine Transporter (VAChT)

Recent studies from 2024 have introduced a compelling alternative for the primary mode of action of this compound.[4] This research indicates that this compound is a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[4] Ligand binding studies showed that this compound inhibits the binding of a tritiated VAChT ligand with approximately 5000-fold greater potency than its blocking effect on VGSCs.[4] This suggests that the primary toxicological effect may stem from the disruption of cholinergic synaptic transmission rather than the blockage of sodium channels.[4]

cluster_0 Primary Target Hypothesis 1 (2021) cluster_1 Primary Target Hypothesis 2 (2024) Oxa1 This compound VGSC VGSC (Slow-Inactivated State) Oxa1->VGSC Binds (IC₅₀ = 12.28 µM) Paralysis1 Paralysis VGSC->Paralysis1 Inhibits Na⁺ Current Oxa2 This compound VAChT VAChT Oxa2->VAChT Inhibits (~5000x more potent) Paralysis2 Paralysis VAChT->Paralysis2 Disrupts ACh Synaptic Transmission

Caption: Competing hypotheses for the primary target of this compound.

Experimental Protocols

The characterization of this compound's effect on VGSCs relies on established neurophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This is the cornerstone technique for studying the function and pharmacology of ion channels.[9] It allows for the precise control of the membrane potential while measuring the resulting currents through expressed channels.

Methodology:

  • Channel Expression: German cockroach (Blattella germanica) VGSC α-subunit cRNA is synthesized and microinjected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for channel protein expression in the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • A voltage-clamp amplifier maintains the membrane potential at a desired "holding potential" (e.g., -100 mV).

  • Studying Channel States: Specific voltage protocols are applied to study this compound's effect on different channel conformations:

    • Activation: From a holding potential of -100 mV, depolarizing voltage steps are applied to measure the current-voltage relationship.[1]

    • Fast Inactivation: A series of depolarizing pre-pulses (200 ms) of varying voltages are applied from a holding potential of -100 mV, followed by a test pulse to -10 mV to measure the fraction of available channels.[1]

    • Slow Inactivation: To measure the concentration-response, channels are inactivated with a long (30 s) depolarization to -10 mV. A brief (50 ms) repolarization to -100 mV is then applied to allow recovery from fast inactivation, followed by a test pulse to measure the remaining current, which reflects the extent of slow inactivation.[1][2]

  • Data Analysis: The recorded sodium currents before and after the application of this compound are analyzed to determine parameters like IC₅₀ using curve-fitting algorithms like the Hill equation.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize cRNA (Cockroach VGSC) B Microinject cRNA into Xenopus Oocyte A->B C Incubate for Channel Expression B->C D Mount Oocyte and Perfuse with Saline C->D E Two-Electrode Voltage Clamp D->E F Apply Voltage Protocols (Control) E->F G Perfuse with this compound F->G H Apply Voltage Protocols (Test) G->H I Record Na⁺ Currents H->I J Compare Control vs. Test Currents I->J K Calculate IC₅₀ using Hill Equation J->K

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

In Vivo Extracellular Recording

To correlate the molecular action with a physiological outcome, extracellular recordings are performed on whole organisms.

Methodology:

  • Preparation: American cockroaches (Periplaneta americana) are anesthetized and dissected to expose the abdominal nerve cord.

  • Treatment: this compound, dissolved in a solvent like DMSO, is injected into the cockroach's abdomen.[1][2] Control insects are injected with the solvent alone.

  • Recording: A suction electrode is attached to the nerve cord to record spontaneous nerve impulses (action potentials).

  • Analysis: The frequency of nerve spikes is calculated over a set period (e.g., 15 minutes) and compared between treated and control groups to quantify the dose-dependent suppression of neural activity.[1][7]

Conclusion

The body of evidence from 2021 strongly supports that this compound acts as a state-dependent inhibitor of insect voltage-gated sodium channels, with a clear preference for the slow-inactivated state. This mechanism effectively suppresses neuronal activity, leading to paralysis and insect death. The experimental protocols, particularly the two-electrode voltage clamp technique, have been instrumental in elucidating this specific mode of action.

However, the recent discovery of this compound's high-potency inhibition of the vesicular acetylcholine transporter presents a critical evolution in our understanding. It suggests that the full toxicological profile of this insecticide may be more complex than previously understood, potentially involving a dual mechanism or a primary action on cholinergic systems. For researchers and drug development professionals, this underscores the importance of continued investigation to fully delineate the primary target and off-target effects of this novel insecticide class.

References

Physicochemical Properties of Technical Grade Oxazosulfyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of technical grade oxazosulfyl, a novel sulfyl insecticide. The information is compiled from publicly available scientific literature and regulatory documents. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Identity and Structure

This compound is the ISO common name for the chemical 2-[3-(ethylsulfonyl)-2-pyridinyl]-5-[(trifluoromethyl)sulfonyl]benzoxazole. It belongs to a new chemical class, the "Sulfyl" group, and is characterized by its ethylsulfonyl moiety.

IdentifierValueSource
IUPAC Name 2-[3-(ethylsulfonyl)-2-pyridinyl]-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
CAS Name 2-[3-(ethylsulfonyl)-2-pyridinyl]-5-[(trifluoromethyl)sulfonyl]benzoxazole[1]
CAS Number 1616678-32-0[1]
Molecular Formula C₁₅H₁₁F₃N₂O₅S₂[2]
Molecular Weight 420.38 g/mol [2]
InChIKey PTQBEFQWTBZMED-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F

Physicochemical Properties

Table 2.1: General Physical and Chemical Properties
PropertyValueConditionsSource
Physical State SolidAmbient TemperatureMedchemExpress.com
Appearance White to off-white-MedchemExpress.com
Purity >98.0% to 99.66%Technical Grade[3], MedchemExpress.com
Melting Point Data not available-[1]
Boiling Point Data not available-[1]
Density Data not available-[1]
Vapor Pressure Data not available-[1]
Dissociation Constant (pKa) Data not available-[1]
Table 2.2: Solubility
SolventSolubilityConditionsSource
Water 0.30 mg/LpH 7, 20°C (Assumed standard)[4]
DMSO 100 mg/mL (237.88 mM)Requires sonication[2][5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL (5.95 mM)Clear solution[6]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.95 mM)Clear solution[6]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (5.95 mM)Clear solution[6]
Table 2.3: Partition and Distribution
PropertyValueConditionsSource
Octanol-Water Partition Coefficient (log P) Data not availablepH 7, 20-25°C[1]
Table 2.4: Stability
Study TypeHalf-life (DT₅₀)ConditionsSource
Hydrolysis ≥ 1 yearpH 4, 25°C[7]
Hydrolysis ≥ 1 yearpH 7, 25°C[7]
Hydrolysis 281 dayspH 9, 25°C[7]
Aqueous Photolysis 331 dayspH 7 buffer solutionSumitomo Chemical Co., Ltd.
Aqueous Photolysis 156 daysNatural water (equivalent to Tokyo spring sunlight)Sumitomo Chemical Co., Ltd.

Experimental Protocols

This section details the standard methodologies for determining key physicochemical properties. These protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals, which are standard practice for generating regulatory data.

Water Solubility (OECD Guideline 105)

The determination of water solubility is crucial for assessing the environmental fate and bioavailability of a substance. OECD 105 describes two primary methods: the Column Elution Method and the Flask Method.[8][9][10]

  • Principle: A saturated solution of this compound in water is prepared at a constant temperature, and the concentration of the dissolved substance is determined by a suitable analytical method. The test is typically performed at 20 ± 0.5°C.[8]

  • Column Elution Method (for substances with solubility < 10⁻² g/L):

    • A column is packed with an inert support material coated with an excess of technical grade this compound.

    • Water is passed through the column at a slow, constant flow rate.

    • The eluate is collected in fractions.

    • The concentration of this compound in each fraction is determined using a validated analytical technique (e.g., HPLC-UV, LC-MS).

    • A plateau in concentration across several fractions indicates that saturation has been reached. The solubility is the mean of the plateau concentrations.

  • Flask Method (for substances with solubility > 10⁻² g/L):

    • An excess amount of technical grade this compound is added to a flask containing purified water.

    • The flask is agitated (e.g., stirred or shaken) in a constant temperature bath for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the equilibration time.

    • The suspension is allowed to settle, and the aqueous phase is separated from the undissolved solid, typically by centrifugation or filtration.

    • The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method.

    • The determination is performed at least in triplicate.

G cluster_0 OECD 105: Water Solubility Determination cluster_1 Column Elution Method (< 0.01 g/L) cluster_2 Flask Method (> 0.01 g/L) start Start prelim_test Preliminary Test (Estimate solubility & equilibration time) start->prelim_test choose_method Choose Method prelim_test->choose_method col_pack Pack column with This compound-coated support choose_method->col_pack Low Solubility flask_add Add excess this compound to water in flask choose_method->flask_add High Solubility col_elute Elute with water at slow, constant rate col_pack->col_elute col_collect Collect eluate fractions col_elute->col_collect analysis Analyze Concentration (e.g., HPLC-UV, LC-MS) col_collect->analysis flask_agitate Agitate at constant temp (e.g., 24h at 20°C) flask_add->flask_agitate flask_separate Centrifuge/filter to separate solid flask_agitate->flask_separate flask_separate->analysis result Report Solubility (mg/L) analysis->result

Diagram 1: Experimental workflow for water solubility determination.
Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to volatilize. This parameter is critical for assessing the potential for atmospheric transport.

  • Principle: The saturation pressure of technical grade this compound in a pure state is measured at various temperatures.[11][12] OECD 104 describes several methods applicable to different vapor pressure ranges, including the dynamic, static, and isoteniscope methods for higher pressures, and effusion or gas saturation methods for lower pressures typical of pesticides.[13][14]

  • Gas Saturation Method (suitable for low vapor pressures):

    • A stream of inert gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through or over a sample of this compound. The sample is thermostated at a specific temperature.

    • The gas becomes saturated with the vapor of the substance.

    • The vapor is trapped from the gas stream using a suitable sorbent or by condensation in a cold trap.

    • The mass of the trapped this compound is determined analytically.

    • The vapor pressure (P) is calculated using the ideal gas law and Dalton's law of partial pressures from the mass of volatilized substance and the total volume of gas passed through the system.

    • The procedure is repeated at a minimum of two, preferably three or more, different temperatures (e.g., in the range of 20-50°C) to establish the vapor pressure curve.[11]

G cluster_0 OECD 104: Vapor Pressure (Gas Saturation Method) start Start setup Place this compound in thermostated sample boat start->setup saturate Pass inert gas (N₂) at known flow rate over sample setup->saturate trap Trap volatilized this compound (e.g., sorbent tube) saturate->trap analyze Quantify trapped mass (e.g., GC-MS) trap->analyze calculate Calculate Vapor Pressure (P) using gas volume and mass analyze->calculate repeat_temp Repeat at ≥2 other temperatures calculate->repeat_temp repeat_temp->setup Next Temp result Report Vapor Pressure (Pa) vs. Temperature (°C) repeat_temp->result Done

Diagram 2: Experimental workflow for vapor pressure determination.
Octanol-Water Partition Coefficient (log P) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient (Pₒₗ or Kₒₗ) is a measure of a chemical's lipophilicity and is a key parameter for predicting environmental partitioning and bioaccumulation potential. It is expressed as its logarithm, log P.

  • Principle: The ratio of the equilibrium concentrations of this compound dissolved in a two-phase system of n-octanol and water is determined.[15]

  • Shake Flask Method (OECD 107, for log P range -2 to 4): [16]

    • Prepare a stock solution of this compound in either n-octanol or water.

    • Add the stock solution to a vessel containing pre-saturated n-octanol and water at a specific volume ratio.

    • The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

    • The partition coefficient P is calculated as the ratio of the concentration in n-octanol to the concentration in water. The experiment is run in triplicate.

  • HPLC Method (OECD 117, for log P range 0 to 6): [17]

    • A reverse-phase High-Performance Liquid Chromatography (HPLC) system is used.

    • A series of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.

    • A small quantity of this compound is injected onto the column.

    • The retention time of this compound is measured.

    • The log P of this compound is determined by interpolating its retention time on the calibration curve.

  • Slow-Stirring Method (OECD 123, for log P up to 8.2): [18]

    • This method is designed for highly hydrophobic substances to avoid the formation of micro-emulsions that can interfere with the shake-flask method.[19]

    • n-Octanol, water, and this compound are combined in a thermostated stirred reactor.

    • The mixture is stirred slowly to facilitate partitioning without creating an emulsion.

    • Samples are taken from both phases at various time points until equilibrium is confirmed (i.e., the concentration ratio becomes constant).

    • Concentrations are determined, and P is calculated.

G cluster_0 OECD Log P Determination cluster_107 OECD 107: Shake Flask cluster_117 OECD 117: HPLC Method cluster_123 OECD 123: Slow Stirring start Start: Determine Log P sf1 Mix this compound, octanol, and water start->sf1 hplc1 Calibrate RP-HPLC with known log P standards start->hplc1 ss1 Combine this compound, octanol, and water in reactor start->ss1 sf2 Shake to equilibrium sf1->sf2 sf3 Separate phases (centrifuge) sf2->sf3 sf4 Analyze [C] in both phases sf3->sf4 calculate Calculate P = [C]octanol / [C]water sf4->calculate hplc2 Inject this compound hplc1->hplc2 hplc3 Measure retention time hplc2->hplc3 hplc4 Interpolate log P from calibration curve hplc3->hplc4 result Report Log P hplc4->result ss2 Stir slowly to equilibrium ss1->ss2 ss3 Sample both phases over time ss2->ss3 ss4 Analyze [C] to confirm constant ratio ss3->ss4 ss4->calculate calculate->result

Diagram 3: Logical relationship between different OECD methods for Log P.

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from 3-chloro-2-cyanopyridine. The key transformations include the introduction of an ethyl sulfide group, hydrolysis to a picolinic acid, amide formation, cyclization to form the benzoxazole ring, and a final dual oxidation step.[20]

G cluster_0 This compound Synthesis Pathway node1 3-chloro-2-cyanopyridine (173) node2 Ethyl sulfide substitution & Nitrile hydrolysis (Reagents not specified) node1->node2 Step 1 node3 Picolinic acid derivative (175) node2->node3 node4 Amide formation + 2-hydroxy-5-(trifluoromethylsulfanyl)aniline node3->node4 Step 2 node5 Amide intermediate (176) node4->node5 node6 Cyclization (- H₂O) node5->node6 Step 3 node7 Benzoxazole derivative (177) node6->node7 node8 Dual sulfide oxidation (e.g., Oxone) node7->node8 Step 4 node9 This compound (Final Product) node8->node9

Diagram 4: Simplified synthesis pathway for this compound.

References

Oxazosulfyl: An In-Depth Technical Guide to its Primary Metabolic Pathways in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl class of chemistry, developed by Sumitomo Chemical. It has demonstrated high efficacy against a range of insect pests in rice and other crops. Understanding the metabolic fate of this compound in plants is crucial for assessing its efficacy, persistence, and environmental impact. This technical guide provides a comprehensive overview of the primary metabolic pathways of this compound in plants, based on available scientific literature.

Core Metabolic Pathway: Hydrolysis and Oxazole Ring Cleavage

The principal metabolic transformation of this compound in plants, particularly in rice, involves the hydrolysis and subsequent cleavage of its oxazole ring structure.[1] This initial breakdown is a key step in the detoxification and degradation of the parent compound within the plant system. Following this primary cleavage, the resulting metabolites are further broken down and assimilated into the natural biochemical constituents of the plant.[1]

While the primary pathway is identified, detailed public information on the specific chemical structures of the resulting metabolites is limited. The degradation process is expected to yield more polar and less toxic molecules, facilitating their sequestration or further metabolism within the plant.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data detailing the concentration and formation rates of specific this compound metabolites in various plant tissues. Such data is typically generated during regulatory submission studies and is often proprietary. Therefore, a comparative table of metabolite concentrations cannot be provided at this time.

Experimental Protocols

Detailed, validated experimental protocols for the extraction and analysis of this compound and its metabolites from plant matrices are not extensively published in peer-reviewed literature. However, based on standard methodologies for pesticide residue analysis, a general workflow can be outlined. The study of this compound metabolism in rice plants has been conducted using 14C-labeled this compound, which allows for the tracing of the parent compound and its degradation products.[1]

General Experimental Workflow for this compound Metabolite Analysis in Plants:

A generalized workflow for the analysis of this compound and its metabolites in plant tissues would typically involve the following steps:

Caption: Generalized experimental workflow for the analysis of this compound and its metabolites in plant tissues.

Methodology Details:

  • Sample Preparation: Plant tissue (e.g., leaves, stems, roots) is collected and immediately frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then homogenized to a fine powder.

  • Extraction: The homogenized plant material is extracted with a suitable organic solvent mixture, such as acetonitrile/water, to efficiently solubilize this compound and its potential metabolites.

  • Clean-up: The crude extract is centrifuged to remove solid plant debris. The supernatant is then subjected to a clean-up step, commonly using solid-phase extraction (SPE) cartridges (e.g., C18) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering matrix components like pigments and lipids.

  • LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

    • Liquid Chromatography (LC): A reversed-phase LC column (e.g., C18) is typically used to separate this compound and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is employed.

    • Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. Multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the parent compound and its expected metabolites.

Signaling Pathway Visualization

The primary metabolic pathway of this compound in plants, as described in the literature, is a direct degradation process rather than a complex signaling cascade. The following diagram illustrates this principal transformation.

Oxazosulfyl_Metabolism This compound This compound Metabolites Metabolites This compound->Metabolites Hydrolysis & Oxazole Ring Cleavage PlantConstituents Incorporation into Plant Constituents Metabolites->PlantConstituents Further Degradation

Caption: Primary metabolic pathway of this compound in plants.

Conclusion

References

The Environmental Fate and Degradation of Oxazosulfyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, developed by Sumitomo Chemical Co., Ltd. It is characterized by an ethylsulfonyl moiety and exhibits broad-spectrum activity against major rice insect pests. Understanding the environmental fate and degradation of this active ingredient is crucial for assessing its environmental risk and ensuring its safe and sustainable use in agriculture. This technical guide provides an in-depth overview of the available data on the hydrolysis, photolysis, soil metabolism, and bioaccumulation potential of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the environmental behavior of a pesticide begins with its fundamental physicochemical properties.

PropertyValueReference
Chemical Name2-[3-(ethylsulfonyl)pyridin-2-yl]-5-[(trifluoromethyl)sulfonyl]-1,3-benzoxazole(1)
CAS Registry Number1616678-32-0(1)
Molecular FormulaC₁₅H₁₀F₃N₂O₅S₂Inferred from structure
Molecular Weight420.38 g/mol (1)
Water SolubilityInformation not available in the provided search results.
Vapor PressureInformation not available in the provided search results.
Log KₒwInformation not available in the provided search results.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key factors in determining the persistence of this compound in the environment.

Hydrolysis

The hydrolysis of this compound was investigated in sterile buffer solutions at different pH levels. The results indicate that this compound is stable under acidic and neutral conditions, with degradation occurring more readily under alkaline conditions.[2]

Table 1: Hydrolytic Degradation of this compound

pHTemperature (°C)Half-life (t½)Primary Degradation Pathway
425≥ 1 yearCleavage of the oxazole ring
725≥ 1 yearCleavage of the oxazole ring
925281 daysCleavage of the oxazole ring

While specific details of the protocol used for this compound are not publicly available, a typical hydrolysis study is conducted according to OECD Guideline 111 .

  • Test Substance: ¹⁴C-labeled this compound is used to facilitate the tracking of the parent compound and its degradation products.

  • Test Conditions: The study is performed in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature, typically 25°C.

  • Sampling and Analysis: Samples are taken at various time intervals and analyzed to determine the concentration of the parent compound and the formation of any major degradation products. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection.

Photolysis

The degradation of this compound under the influence of light was studied in both buffer solution and natural water. The results show that photolysis can contribute to the degradation of this compound, with the process being more rapid in natural water, likely due to indirect photolytic processes involving substances present in the natural water.[2]

Table 2: Photolytic Degradation of this compound

MediumpHLight ConditionHalf-life (t½)
Buffer Solution7Simulated Sunlight331 days
Natural WaterNot specifiedSimulated Sunlight (equivalent to Tokyo spring sunlight)156 days

A standard photolysis study is generally conducted following OECD Guideline 316 .

  • Test Substance: ¹⁴C-labeled this compound is used.

  • Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters, is used.

  • Test Conditions: The study is conducted in a sterile aqueous solution (e.g., pH 7 buffer) and in natural water. The temperature is maintained at a constant level (e.g., 25°C). Dark controls are run in parallel to differentiate between photolytic and other degradation processes.

  • Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC with radiometric detection to determine the concentration of this compound and its photoproducts.

Biotic Degradation

The degradation of this compound in soil and water-sediment systems is primarily driven by microbial activity.

Metabolism in Soil

Studies on the metabolism of this compound in soil have been conducted under both aerobic and flooded aerobic conditions. The results indicate that this compound is very persistent in soil under these conditions.

Table 3: Aerobic and Flooded Aerobic Soil Metabolism of this compound

Soil ConditionTemperature (°C)Half-life (t½)Primary Degradation Pathway
Aerobic25≥ 2000 daysCleavage of the oxazole ring
Flooded Aerobic25~1000 daysCleavage of the oxazole ring

In contrast to the laboratory metabolism studies, dissipation studies in paddy fields showed a much shorter half-life of 3 to 8 days.[2] This discrepancy suggests that other dissipation processes, such as plant uptake, runoff, or leaching, play a more significant role in the decline of this compound concentrations in a field setting compared to microbial degradation alone.

Aerobic and anaerobic soil metabolism studies are typically performed according to OECD Guideline 307 .

  • Test Substance: ¹⁴C-labeled this compound is applied to the soil.

  • Soil: A range of representative agricultural soils are typically used, characterized by their texture, organic carbon content, pH, and microbial biomass.

  • Test Conditions:

    • Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25°C). A stream of CO₂-free, humidified air is passed through the incubation vessels.

    • Anaerobic/Flooded: Soil is flooded with water, and after a pre-incubation period to establish anaerobic conditions, the test substance is applied. The system is then incubated in the dark at a constant temperature.

  • Sampling and Analysis: Soil and, in the case of flooded systems, water samples are taken at intervals. Samples are extracted and analyzed by methods such as HPLC with radiometric detection to identify and quantify the parent compound and its metabolites. Volatile organic compounds and ¹⁴CO₂ are trapped to determine mineralization.

Degradation in Water-Sediment Systems

Specific data from a water-sediment study for this compound were not available in the provided search results. This type of study, typically conducted according to OECD Guideline 308 , is essential for understanding the fate of the compound in aquatic environments where it may partition between the water column and sediment.

Mobility in Soil

The mobility of a pesticide in soil is a key factor in determining its potential to leach into groundwater. This is assessed through adsorption and desorption studies.

Adsorption/Desorption

The adsorption and desorption of this compound to soil have been characterized using the Freundlich isotherm. The organic carbon-normalized adsorption coefficient (Koc) values indicate that this compound has a moderate to high potential for adsorption to soil organic matter.

Table 4: Soil Adsorption and Desorption Coefficients for this compound

ParameterValue RangeInterpretation
KFoc(ads)207.9 – 2348.1Moderate to High Adsorption
KFoc(des)192.9 – 2489.1Moderate to High Adsorption

The wide range of Koc values suggests that the adsorption of this compound is influenced by the specific characteristics of the soil, particularly the organic carbon content.

Adsorption/desorption studies are typically conducted following OECD Guideline 106 using a batch equilibrium method.

  • Test Substance: ¹⁴C-labeled this compound.

  • Soil: A set of at least four different soil types with varying textures, organic carbon content, pH, and cation exchange capacity are used.

  • Method:

    • Adsorption: Soil samples are equilibrated with solutions of the test substance of known concentrations. The mixtures are shaken for a predetermined equilibrium period. After centrifugation, the concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

    • Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the samples are equilibrated again to determine the amount of the substance that desorbs from the soil.

  • Data Analysis: The data are fitted to the Freundlich equation to determine the adsorption (Kd, Koc) and desorption coefficients.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment.

Bioaccumulation in Fish

Specific data on the bioconcentration factor (BCF) for this compound in fish were not available in the provided search results. A bioaccumulation study, typically conducted according to OECD Guideline 305 , would be necessary to determine the BCF and assess the potential for this compound to accumulate in aquatic organisms.

Degradation Pathways

The primary degradation pathway for this compound in the environment, including in plants and soil, is the cleavage of the oxazole ring.[2] In animals, the metabolism is more complex and involves hydroxylation, glucuronidation, and glutathione conjugation in addition to the cleavage of the oxazole ring.[2]

Proposed Abiotic and Biotic Degradation Pathway

Based on the available information, a simplified degradation pathway for this compound in soil and water is proposed to involve the cleavage of the oxazole ring. The exact structures of the resulting metabolites are not specified in the provided search results.

G This compound This compound Metabolite1 Metabolite A (Product of Oxazole Ring Cleavage) This compound->Metabolite1 Hydrolysis / Microbial Action Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Microbial Action

Caption: Proposed primary degradation pathway of this compound in soil and water.

Experimental Workflow for Environmental Fate Studies

The assessment of the environmental fate of a pesticide like this compound involves a series of interconnected studies.

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_mobility_bioacc Mobility & Bioaccumulation Hydrolysis Hydrolysis Study (OECD 111) ERA Environmental Risk Assessment Hydrolysis->ERA Photolysis Photolysis Study (OECD 316) Photolysis->ERA Soil_Metabolism Soil Metabolism (Aerobic/Anaerobic) (OECD 307) Soil_Metabolism->ERA Water_Sediment Water-Sediment Study (OECD 308) Water_Sediment->ERA Adsorption_Desorption Adsorption/Desorption (OECD 106) Adsorption_Desorption->ERA Bioaccumulation Bioaccumulation in Fish (OECD 305) Bioaccumulation->ERA

References

The Structural Symphony of Efficacy: An In-depth Technical Guide to the Structure-Activity Relationship of Oxazosulfyl Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl, a novel insecticide developed by Sumitomo Chemical Co., Ltd., represents a significant advancement in pest management, particularly for critical rice pests.[1] Belonging to the unique "sulfyl" chemical class, its core structure is characterized by a 2-[3-(ethylsulfonyl)-2-pyridyl]-5-(trifluoromethylsulfonyl)-1,3-benzoxazole framework.[1][2] this compound exhibits a broad spectrum of activity against various insect orders including Hemiptera, Lepidoptera, and Coleoptera, and notably, is effective against insect populations that have developed resistance to existing insecticide classes.[1][3][4]

The mode of action of this compound has been identified as the inhibition of the vesicular acetylcholine transporter (VAChT).[1][5] This novel target for insecticides disrupts the normal cholinergic synaptic transmission, leading to paralysis and eventual death of the insect. This guide provides a comprehensive analysis of the structural components of this compound analogues that are critical for their potent insecticidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Structural-Activity Relationships (SAR)

The development of this compound from its lead compound involved systematic modifications to optimize its insecticidal potency. The key findings from these structural-activity relationship studies are summarized below.

The Pyridine and Ethylsulfonyl Moiety: A Critical Combination

Initial studies pinpointed the importance of the substitution pattern on the aromatic ring. The journey from a simple benzene ring to a pyridine ring and the evolution of the sulfanyl to a sulfonyl group were pivotal for enhancing insecticidal activity.

  • Ortho-Substitution is Key: Early research on precursor molecules revealed that an ortho-substitution of a methylthio-group on a benzene ring was crucial for insecticidal activity, with meta- and para- substitutions proving less effective.[1]

  • From Sulfanyl to Sulfonyl: A significant leap in activity was achieved by oxidizing the methylsulfanyl moiety to an ethylsulfonyl group.[1][5]

  • The Pyridine Advantage: Replacing the benzene ring with a pyridine ring further amplified the insecticidal efficacy, leading to the core pyridyl-sulfonyl structure of this compound.[5]

The Benzoxazole Ring and its Substituents: Fine-Tuning for Potency

The benzoxazole portion of the molecule offers multiple positions for substitution, with the 5-position being a critical determinant of activity.

  • Fused Heterocycles: The conversion of an imidazopyridine ring in an earlier analogue to a benzoxazole ring resulted in compounds with potent insecticidal activity.[5]

  • The Power of Trifluoromethylsulfonyl: Extensive optimization revealed that compounds featuring a trifluoromethylsulfonyl or trifluoromethylthio group at the 5-position of the benzoxazole ring, such as this compound, demonstrated an excellent insecticidal spectrum and systemic action.[2][5]

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the insecticidal activity of this compound against a range of economically important rice pests.

Table 1: Baseline Insecticidal Activity of this compound Against Various Insect Pest Species [1]

SpeciesOrderStage (Application)LC50 (mg a.i./L) or LD50 (µg a.i./insect)
Nilaparvata lugensHemiptera3rd Instar Nymph (foliar)0.41
Laodelphax striatellusHemiptera3rd Instar Nymph (foliar)0.17
Sogatella furciferaHemiptera3rd Instar Nymph (foliar)0.19
Cnaphalocrocis medinalisLepidoptera2nd Instar Larva (foliar)0.53
Oulema oryzaeColeopteraAdult (topical)0.016

Table 2: Insecticidal Activity of this compound Against Different Developmental Stages of Nilaparvata lugens [4]

Developmental StageLC50 (mg a.i./L)
1st Instar Nymph0.18
3rd Instar Nymph0.41
Adult Female0.48
Adult Male0.59

Table 3: Efficacy of this compound Against Imidacloprid-Resistant Brown Planthopper (Nilaparvata lugens) [1]

StrainLC50 (mg a.i./L)Resistance Ratio
Susceptible0.411.0
Field-Collected (Imidacloprid-Resistant)0.781.9

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

Insect Rearing: Brown Planthopper (Nilaparvata lugens)
  • Host Plant: Susceptible rice seedlings (e.g., variety TN1) are used for rearing.[6]

  • Rearing Conditions: Insects are maintained in cages under controlled conditions of 25±2°C, 70±5% relative humidity, and a 16:8 hour (light:dark) photoperiod.[7]

  • Colony Maintenance: Adult planthoppers are introduced to fresh rice seedlings for oviposition. The seedlings with eggs are then moved to new cages for the nymphs to hatch and develop. Seedlings are replaced weekly to ensure adequate nutrition.[7]

Insecticidal Bioassay: Rice-Stem Dipping Method

This method is commonly used to assess the toxicity of insecticides against rice planthoppers.[6]

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations. A surfactant may be added to the final aqueous solutions.

  • Treatment of Rice Stems: Rice seedlings at the appropriate growth stage are uprooted, and their roots are washed. The stems are then dipped into the test solutions for a specified duration (e.g., 30 seconds).[8]

  • Insect Infestation: The treated and air-dried rice stems are placed in test tubes or other suitable containers. A specific number of test insects (e.g., 10-20 third-instar nymphs) are introduced into each container.[6][8]

  • Mortality Assessment: The containers are kept under controlled environmental conditions. Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after infestation.[6]

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (median lethal concentration) values and their 95% confidence intervals.[6]

Topical Application Bioassay

This method is used to determine the contact toxicity of a compound.

  • Preparation of Test Solutions: The test compound is dissolved in a volatile solvent like acetone to prepare a series of concentrations.

  • Application: A precise volume (e.g., 0.25 µL) of the test solution is applied to the dorsal thorax of each anesthetized insect using a micro-applicator.[9]

  • Observation: The treated insects are transferred to a petri dish containing a food source (e.g., rice seedlings) and kept under controlled conditions.

  • Mortality Assessment and Data Analysis: Mortality is recorded at specified time intervals, and the data is analyzed using probit analysis to determine the LD50 (median lethal dose).[9]

Visualizations: Pathways and Processes

Signaling Pathway: Inhibition of VAChT in the Cholinergic Synapse

The following diagram illustrates the mode of action of this compound at the cholinergic synapse. This compound inhibits the vesicular acetylcholine transporter (VAChT), preventing the loading of acetylcholine (ACh) into synaptic vesicles. This leads to a depletion of ACh available for release upon nerve impulse, thereby disrupting synaptic transmission.

CholinergicSynapse cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Choline Choline ACh_synth Acetyl-CoA + Choline -> ACh Choline->ACh_synth ACh_cyto ACh ACh_synth->ACh_cyto VAChT VAChT ACh_cyto->VAChT Transport Vesicle Synaptic Vesicle ACh_vesicle ACh ACh_synapse Vesicle->ACh_synapse Exocytosis This compound This compound This compound->VAChT Inhibition Receptor ACh Receptor ACh_synapse->Receptor Signal Signal Transduction Receptor->Signal

Mechanism of VAChT Inhibition by this compound
Experimental Workflow: A Typical SAR Study

The workflow for a structure-activity relationship study involves a cycle of chemical synthesis, biological evaluation, and data analysis to guide the design of more potent compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis & Optimization A Lead Compound Identification B Analogue Design (SAR Hypotheses) A->B C Chemical Synthesis B->C D Primary Screening (e.g., in vitro assay) C->D E Secondary Screening (Insecticidal Bioassays) D->E F Data Collection (LC50/LD50) E->F G SAR Analysis F->G G->B Refine Design H Selection of New Lead G->H H->B

Iterative Workflow for an SAR Study
Logical Relationship: Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3-chloro-2-cyanopyridine.

Synthesis A 3-chloro-2-cyanopyridine B Picolinic Acid Intermediate A->B + Ethyl Sulfide + Hydrolysis C Amide Intermediate B->C + 2-hydroxy-5-(trifluoromethyl sulfanyl)aniline D Benzoxazole Intermediate C->D Cyclization E This compound D->E Oxidation

Simplified Synthetic Pathway to this compound

Conclusion

The potent insecticidal activity of this compound is a direct result of meticulous structural optimization. The key takeaways from the SAR studies are the essentiality of the ortho-ethylsulfonyl pyridine moiety and the beneficial contribution of the 5-trifluoromethylsulfonyl benzoxazole ring. Its novel mode of action as a VAChT inhibitor makes it a valuable tool for managing insect resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of insecticides inspired by the this compound scaffold. Further exploration of substitutions on both the pyridine and benzoxazole rings may yet yield analogues with even greater potency, selectivity, or improved physicochemical properties.

References

Oxazosulfyl: A Technical Guide to its Efficacy and Mode of Action Against Rice Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the "sulfyl" chemical class, developed by Sumitomo Chemical Co., Ltd.[1][2][3][4][5]. It has demonstrated a broad spectrum of activity against a variety of major rice pests, including those that have developed resistance to existing insecticides[1][3][6][7][8]. This technical guide provides an in-depth analysis of the available research on this compound, focusing on its efficacy, mode of action, and the experimental protocols used to evaluate its performance.

Efficacy Against Rice Pests

This compound exhibits potent insecticidal activity against a wide range of rice pests, including Hemiptera (planthoppers), Lepidoptera (rice stem borers and leafrollers), and Coleoptera (rice water weevils and leaf beetles)[1][3][4][5][7]. Laboratory and field studies have consistently shown its high efficacy, even against populations resistant to other insecticides like neonicotinoids and fipronil[1][3][6][7].

Quantitative Efficacy Data

The following tables summarize the insecticidal activity of this compound against key rice pests, as reported in various studies.

Table 1: Insecticidal Spectrum of this compound Against Various Insect Pest Species [1][5]

Pest OrderPest SpeciesBioassay MethodThis compound (LC50/LD50)Imidacloprid (LC50/LD50)Chlorantraniliprole (LC50/LD50)
Hemiptera Nilaparvata lugens (Brown Planthopper)Foliar Spray0.35 mg a.i./L0.29 mg a.i./L2.5 mg a.i./L
Sogatella furcifera (White-backed Planthopper)Foliar Spray0.28 mg a.i./L0.14 mg a.i./L1.8 mg a.i./L
Laodelphax striatellus (Small Brown Planthopper)Foliar Spray0.21 mg a.i./L0.11 mg a.i./L1.2 mg a.i./L
Lepidoptera Cnaphalocrocis medinalis (Rice Leafroller)Topical0.021 µg a.i./insect>10 µg a.i./insect0.0012 µg a.i./insect
Chilo suppressalis (Rice Striped Stem Borer)Topical0.033 µg a.i./insect>10 µg a.i./insect0.0025 µg a.i./insect
Coleoptera Lissorhoptrus oryzophilus (Rice Water Weevil)Foliar Spray0.53 mg a.i./L0.45 mg a.i./L (Clothianidin)-
Oulema oryzae (Rice Leaf Beetle)Foliar Spray0.24 mg a.i./L0.18 mg a.i./L-

Table 2: Efficacy of this compound Against Different Developmental Stages of the Brown Planthopper (Nilaparvata lugens) [2]

Developmental StageDose (mg a.i./L)Mortality (%)
1st-instar nymphs1.0100
3rd-instar nymphs1.0100
5th-instar nymphs1.0100
Adults1.0100

Table 3: Efficacy of this compound Against Insecticide-Resistant Planthopper Populations [1][6]

Pest SpeciesStrainResistance toThis compound LC50 (mg a.i./L)Imidacloprid LC50 (mg a.i./L)Fipronil LC50 (mg a.i./L)
Nilaparvata lugensSusceptible-0.350.290.88
Field (Kagoshima)Imidacloprid0.41164.70.75
Sogatella furciferaSusceptible-0.280.140.31
Field (Kagoshima)Fipronil0.330.1922.1
Laodelphax striatellusSusceptible-0.210.110.53
Field (Kagoshima)Imidacloprid & Fipronil0.253.328.75

Mode of Action

The precise mode of action of this compound has been a subject of evolving research, with initial studies pointing towards the voltage-gated sodium channels (VGSCs) and more recent evidence suggesting the vesicular acetylcholine transporter (VAChT) as the primary target.

Voltage-Gated Sodium Channel (VGSC) Inhibition

Early research suggested that this compound acts as a state-dependent blocker of insect voltage-gated sodium channels[9][10][11][12][13]. This proposed mechanism involves this compound binding to and stabilizing the slow-inactivated state of the VGSCs, leading to an inhibition of sodium currents[9][10][12][13]. This disruption of nerve signaling results in paralysis and eventual death of the insect[9][10][12][13].

VGSC_Inhibition cluster_neuron Presynaptic Neuron ActionPotential Action Potential Propagation VGSC_active Voltage-Gated Na+ Channel (Active State) ActionPotential->VGSC_active Opens VGSC_inactive Voltage-Gated Na+ Channel (Slow-Inactivated State) VGSC_active->VGSC_inactive Transitions to Na_ion Na+ Influx VGSC_active->Na_ion VGSC_inactive->VGSC_active Prevents return to active state Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->ActionPotential Continues Propagation This compound This compound This compound->VGSC_inactive Binds and Stabilizes Block Stabilizes Inactivated State

Proposed mechanism of this compound targeting the voltage-gated sodium channel.

Vesicular Acetylcholine Transporter (VAChT) Inhibition

More recent studies have proposed that the primary mechanism of action for this compound and other pyridine alkylsulfone derivatives is the inhibition of the vesicular acetylcholine transporter (VAChT)[4][7][8][14][15]. This inhibition leads to a reduction in the efficiency of cholinergic synaptic transmission[14]. The Insecticide Resistance Action Committee (IRAC) has classified this compound as the sole member of the novel Group 37, a VAChT inhibitor[7][8]. This new understanding suggests a highly selective mode of action for invertebrates[14].

Proposed mechanism of this compound inhibiting the vesicular acetylcholine transporter.

Systemic Activity in Rice Plants

This compound demonstrates good systemic distribution in rice plants, being translocated from the roots to the aerial parts[1][2][5]. This systemic activity is crucial for its effectiveness, especially when applied as a soil drench or in nursery boxes, as it protects the entire plant from feeding pests[1][2][3][5][7].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.

Insecticidal Bioassays

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound against target pests.

Typical Protocol (Foliar Spray for Planthoppers):

  • Insect Rearing: Maintain susceptible and resistant strains of planthoppers on rice seedlings in a controlled environment.

  • Insecticide Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone) and then in water containing a surfactant.

  • Treatment: Place a set number of adult or nymphal planthoppers on rice seedlings. Spray the seedlings with the different concentrations of the insecticide solution until runoff.

  • Incubation: Keep the treated insects in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis InsectRearing Insect Rearing (Susceptible & Resistant Strains) Treatment Foliar Spray Application on Rice Seedlings with Pests InsectRearing->Treatment InsecticideDilution Serial Dilution of this compound InsecticideDilution->Treatment Incubation Incubation in Controlled Environment Treatment->Incubation Mortality Mortality Assessment (24, 48, 72h) Incubation->Mortality Probit Probit Analysis Mortality->Probit LC50 LC50 Calculation Probit->LC50

General workflow for an insecticidal bioassay.

Systemic Activity Assessment (Soil Drench)

Objective: To evaluate the systemic uptake and translocation of this compound in rice plants.

Typical Protocol:

  • Plant Preparation: Grow rice seedlings in pots.

  • Treatment: Apply a known concentration of this compound solution to the soil of each pot. For translocation studies, radiolabeled this compound (e.g., 14C-oxazosulfyl) is used[2][15].

  • Insect Infestation: At various time intervals after treatment, release a set number of pests (e.g., brown planthoppers) onto the aerial parts of the plants.

  • Mortality Assessment: Record insect mortality at specified intervals after infestation.

  • Translocation Analysis (if using radiolabeling): At different time points, harvest the plants and separate them into roots, stems, and leaves. Use phosphor imaging or liquid scintillation counting to quantify the amount of radioactivity in each plant part.

Electrophysiology (for Mode of Action Studies)

Objective: To investigate the effects of this compound on the insect nervous system.

Typical Protocol (Extracellular Recording):

  • Insect Preparation: Anesthetize an adult insect (e.g., American cockroach) and dissect it to expose the abdominal nerve cord.

  • Electrode Placement: Place recording and reference electrodes on the nerve cord.

  • Insecticide Injection: Inject a known dose of this compound into the insect's abdomen.

  • Recording: Record the spontaneous nerve activity before and after the injection.

  • Data Analysis: Analyze the changes in spike frequency and amplitude to determine the effect of the insecticide on nerve signaling.

Conclusion

This compound is a promising new insecticide for the management of rice pests, offering a unique mode of action and effectiveness against resistant populations. Its broad insecticidal spectrum and systemic properties make it a valuable tool for integrated pest management programs in rice cultivation. Further research into its precise molecular interactions with the vesicular acetylcholine transporter will continue to enhance our understanding of this novel class of insecticides and aid in the development of sustainable resistance management strategies.

References

Methodological & Application

Protocol for Oxazosulfyl Application in Rice Nursery Box Studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the application of Oxazosulfyl in rice nursery box studies for the effective control of a broad spectrum of insect pests. This compound, a novel insecticide belonging to the sulfyl chemical class, has demonstrated high efficacy against major rice pests, including those resistant to existing insecticides.[1][2][3] This protocol outlines detailed methodologies for experimental setup, application procedures for "ALLES® granules" (2.0% w/w this compound), and data collection. The information is intended to ensure standardized and reproducible results in research settings.

Introduction

Rice is a vital global food crop, and its production is significantly hampered by a wide variety of insect pests.[2] The nursery box application of systemic insecticides is a labor-saving and effective method for pest control in rice cultivation.[1][2] this compound has emerged as a potent, first-in-class insecticide with a novel mode of action, making it a valuable tool for insecticide resistance management.[1][4][5] It is registered in Japan as ALLES® granules, containing 2.0% (w/w) this compound.[1][2][3] This insecticide exhibits excellent systemic properties, translocating from the roots to the aerial parts of the rice plant, thus providing long-lasting protection against sucking and chewing pests.[1][6][7]

Materials and Equipment

  • Insecticide: ALLES® granules (2.0% w/w this compound)

  • Rice Seeds: Cultivar of choice

  • Nursery Boxes: Standard size (e.g., 60 cm x 30 cm x 3 cm)

  • Nursery Soil: Standard, sterilized nursery soil mix

  • Watering Can or Sprayer: For uniform water application

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses

  • Measuring Equipment: Scale for weighing granules, measuring cylinders for water

  • Insect Rearing Cages: For efficacy studies

  • Data Collection Sheets

Experimental Protocols

Nursery Box Preparation
  • Soil Filling: Fill the nursery boxes uniformly with the nursery soil mix. The soil should be leveled and not overly compacted to allow for proper root development and even distribution of the insecticide.

  • Seed Sowing: Sow the rice seeds uniformly over the soil surface in the nursery boxes. The seeding rate should be consistent with standard agricultural practices for the chosen rice cultivar.

This compound Application

The registered dose for ALLES® granules (2.0% this compound) is 50 g per nursery box.[3] Application can be performed at three different timings, as outlined below.

  • Mixing with Soil: Thoroughly mix 50 g of ALLES® granules with the nursery soil required for one nursery box before filling the box. Ensure a homogenous mixture for uniform distribution of the insecticide.

  • Sowing: Proceed with sowing the rice seeds as described in section 3.1.

  • Watering: Gently water the nursery box to ensure the soil is moist but not waterlogged.

  • Spreading Granules: After filling the nursery box with soil, evenly spread 50 g of ALLES® granules over the soil surface.

  • Sowing: Sow the rice seeds over the granules.

  • Covering and Watering: Lightly cover the seeds and granules with a thin layer of soil and then water the nursery box.

This method is suitable for studies where the treatment is applied to established seedlings.

  • Seedling Stage: This application should be done when the rice seedlings have reached the 2.5 to 3-leaf stage.[6]

  • Preparation of Drench Solution: While the provided documents do not specify the exact volume of water for drenching 50 g of granules in a nursery box setting, a common practice is to use enough water to ensure even distribution and absorption into the soil without causing runoff. A recommended starting point for experimental purposes is to mix 50 g of ALLES® granules in 500 mL to 1 L of water per nursery box. The granules may not fully dissolve, so continuous agitation is necessary to maintain a uniform suspension.

  • Application: Evenly drench the suspension over the soil surface of the nursery box containing the rice seedlings.

  • Post-application: Avoid watering the nursery boxes for 24 hours after application to allow for maximum absorption of the active ingredient.

Data Presentation

Quantitative data from various studies on this compound's efficacy are summarized below.

Table 1: Efficacy of this compound Against Various Rice Pests (Laboratory Bioassays)
Target PestDevelopmental StageBioassay MethodLC50 (mg a.i./L)
Brown Planthopper (Nilaparvata lugens)3rd Instar NymphFoliar Spray0.41
Small Brown Planthopper (Laodelphax striatellus)3rd Instar NymphFoliar Spray0.61
White-backed Planthopper (Sogatella furcifera)3rd Instar NymphFoliar Spray0.82
Green Rice Leafhopper (Nephotettix cincticeps)3rd Instar NymphFoliar Spray0.092
Rice Stem Borer (Chilo suppressalis)2nd Instar LarvaFoliar Spray0.20
Rice Leafroller (Cnaphalocrocis medinalis)2nd Instar LarvaFoliar Spray0.27

Source: Data compiled from published laboratory studies.[4]

Table 2: Efficacy of this compound Nursery Box Application in Field Trials

Official field trials conducted by the Japan Plant Protection Association between 2016 and 2020 have confirmed a high level of practically acceptable efficacy of 2.0% this compound granules against a broad range of insect pests with no cases of crop injury.[1]

Target Pest OrderEfficacy Level
Hemiptera (Planthoppers, Leafhoppers)High
Coleoptera (Beetles)High
Lepidoptera (Moths, Butterflies)High
Orthoptera (Grasshoppers)High

Visualizations

Experimental Workflow for this compound Application

G cluster_prep Phase 1: Preparation cluster_app Phase 2: this compound Application (Choose one timing) cluster_post Phase 3: Post-Application A 1. Prepare Nursery Boxes (Soil Filling) C 3a. Application Before Sowing (Mix 50g Granules with Soil) A->C D 3b. Application at Sowing (Spread 50g Granules on Soil) A->D H 6. Seedling Growth A->H B 2. Prepare Rice Seeds F 4. Sow Seeds (if not done in 3b) B->F C->F G 5. Watering C->G D->F D->G E 3c. Application at Transplanting (Drench with 50g Granules in Water) E->G Wait 24h F->G G->H H->E I 7. Data Collection & Efficacy Assessment H->I

Caption: Experimental workflow for this compound application in rice nursery boxes.

Systemic Action of this compound in Rice Seedlings

G cluster_plant Rice Plant cluster_environment Nursery Box Environment Leaves Leaves Pest Insect Pest (e.g., Planthopper) Leaves->Pest Ingestion by Pest Stem Stem Stem->Leaves Translocation (Xylem) Stem->Pest Ingestion by Pest Roots Roots Roots->Stem Translocation (Xylem) Soil Soil with this compound Soil->Roots Uptake

Caption: Systemic uptake and translocation of this compound in rice plants.

References

Application Note: Quantification of Oxazosulfyl in Plant Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazosulfyl is a novel sulfyl insecticide developed for the control of a broad spectrum of insect pests in crops such as rice.[1][2] Its mode of action involves the state-dependent blockage of voltage-gated sodium channels, leading to insect paralysis.[3] As with any agricultural chemical, it is crucial to monitor its residue levels in plant tissues to ensure food safety, comply with regulatory limits (Maximum Residue Levels, MRLs), and conduct environmental fate studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant tissues using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to efficiently isolate this compound from complex plant matrices.[4][5] The resulting extract is then analyzed by LC-MS/MS. The liquid chromatography (LC) system separates this compound from endogenous plant components using a reversed-phase C18 column. The tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection using the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecule of this compound) is selected, fragmented, and specific product ions are monitored for unambiguous identification and quantification.[6]

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥98% purity).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: LC-MS grade formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

  • QuEChERS d-SPE Sorbents: Primary secondary amine (PSA) and C18 sorbent.

  • Sample Collection: Representative plant tissue samples (e.g., rice grain, leaves, stem).

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.2-0.6 mL/min. (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 5500, Agilent 6490, Waters Xevo TQ-S).[6]

  • Other Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22 µm).

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with acetonitrile or an appropriate mobile phase composition.

  • Matrix-Matched Calibrants: To compensate for matrix effects, prepare calibration standards by spiking the working standard solutions into blank plant matrix extract obtained from the sample preparation process.[3]

Sample Preparation (Modified QuEChERS Protocol)
  • Homogenization: Weigh 5 g of a representative plant tissue sample (chopped or diced) into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of water and allow to rehydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal and homogenize at high speed for 2-3 minutes.

  • Salting-Out Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at ≥5000 rpm for 5 minutes.

  • Filtration and Analysis: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample Homogenize 5g Plant Tissue with Acetonitrile salts Add MgSO4 and NaCl sample->salts Extraction cent1 Centrifuge (5 min) salts->cent1 Partitioning supernatant Collect Acetonitrile Supernatant cent1->supernatant dspe d-SPE Cleanup (PSA, C18, MgSO4) supernatant->dspe cent2 Centrifuge (5 min) dspe->cent2 Purification final_extract Filter and Transfer to Autosampler Vial cent2->final_extract

Figure 1. Workflow for the QuEChERS-based sample preparation of this compound from plant tissue.

LC-MS/MS Analysis

The following tables outline the recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 95
10.0 95
10.1 10

| 12.0 | 10 |

Table 3: Mass Spectrometry Parameters

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Flow 10 L/min

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: this compound MRM Transitions (Proposed) Disclaimer: The following product ions and collision energies are proposed based on the compound's structure and must be empirically optimized by infusing an this compound standard solution into the mass spectrometer.

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 421.0 | Proposed Ion 1 | 50 | Optimize (e.g., 15-30) | Quantifier | | 421.0 | Proposed Ion 2 | 50 | Optimize (e.g., 20-40) | Qualifier |

Note: The precursor ion m/z 421.0 is derived from the molecular weight of this compound (420.4 g/mol ) in positive ionization mode ([M+H]⁺).[7][8] Optimization of product ions and collision energies is a critical step for ensuring method sensitivity and specificity.

Data and Visualization

Method Performance (Typical)

A fully validated method should demonstrate the performance characteristics outlined in Table 5. These values are representative of typical multi-residue pesticide analysis methods.[3]

Table 5: Typical Method Validation Parameters

Parameter Typical Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) ≤ 0.01 mg/kg
Limit of Detection (LOD) ≤ 0.005 mg/kg
Recovery 70 - 120%

| Precision (RSD) | < 20% |

Experimental Workflow Diagram

Sample Plant Tissue Sample Collection Prep Sample Preparation (QuEChERS) Sample->Prep LC LC Separation (Reversed-Phase C18) Prep->LC Inject Extract MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Data Data Acquisition & Processing MS->Data Quant Quantification (Matrix-Matched Curve) Data->Quant Report Final Report Quant->Report

References

Application Note: Analysis of Oxazosulfyl Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

AN-GCMS-OS01

Abstract

This application note describes a sensitive and selective method for the determination of Oxazosulfyl residues in environmental and agricultural samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). A representative method is provided, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The protocol is intended to serve as a starting point for researchers and analytical scientists involved in pesticide residue analysis and drug development.

Introduction

This compound is a novel insecticide belonging to the sulfyl chemical class, characterized by an ethylsulfonyl moiety.[1] It is effective against a broad range of major rice insect pests.[1] As with many modern pesticides, there is a need for robust analytical methods to monitor its presence in various matrices to ensure food safety and environmental quality. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of pesticide residues due to its high sensitivity and selectivity.[2][3] This note outlines a general approach for the analysis of this compound, which can be adapted and validated for specific sample types.

Mode of Action

This compound acts on the insect's nervous system. It has been reported to affect the voltage-gated sodium channels in insects.[4] This mode of action leads to the disruption of nerve signal transmission, resulting in paralysis and death of the target pests. A simplified representation of this pathway is illustrated below.

This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Binds to Nerve_Signal Nerve Signal Transmission Na_Channel->Nerve_Signal Disrupts Paralysis Paralysis & Insect Death Nerve_Signal->Paralysis Leads to cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (e.g., Soil, Crop) Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Data Data Processing & Quantification GCMS->Data

References

Application Notes and Protocols: Laboratory Bioassay for Oxazosulfyl Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazosulfyl is a novel insecticide belonging to the "sulfyl" chemical class, discovered and developed by Sumitomo Chemical Co., Ltd.[1][2]. It is characterized by a unique ethylsulfonyl moiety and provides excellent control against a wide spectrum of major rice insect pests, including those in the orders Hemiptera, Coleoptera, Lepidoptera, and Orthoptera[1][2]. The Insecticide Resistance Action Committee (IRAC) has classified this compound as the sole member of the novel code 37, a vesicular acetylcholine transporter (VAChT) inhibitor[2][3]. This distinct mode of action makes it a valuable tool for managing insect populations that have developed resistance to other insecticide classes[3][4]. Recent studies confirm that its primary mechanism involves the inhibition of VAChT, which disrupts cholinergic synaptic transmission, leading to paralysis in target insects[5].

These protocols outline standard laboratory bioassay procedures to determine the efficacy of this compound against various insect pests.

Data Presentation: Insecticidal Activity of this compound

The following tables summarize the baseline insecticidal activity of this compound against several key pest species as determined by laboratory bioassays. Efficacy is presented as Median Lethal Concentration (LC50) or Median Lethal Dose (LD50).

Table 1: Efficacy of this compound against Various Insect Pest Species

OrderSpeciesStageApplication MethodEfficacy MetricThis compoundImidaclopridChlorantraniliprole
Hemiptera Brown planthopper (Nilaparvata lugens)3rd Instar NymphFoliar SprayLC50 (mg/L)0.410.19>500
Small brown planthopper (Laodelphax striatellus)3rd Instar NymphFoliar SprayLC50 (mg/L)0.610.18>500
White-backed planthopper (Sogatella furcifera)3rd Instar NymphFoliar SprayLC50 (mg/L)0.820.17>500
Green rice leafhopper (Nephotettix cincticeps)3rd Instar NymphFoliar SprayLC50 (mg/L)0.0920.01215
Lepidoptera Rice stem borer (Chilo suppressalis)2nd Instar LarvaFoliar SprayLC50 (mg/L)0.20280.076
Rice leafroller (Cnaphalocrocis medinalis)2nd Instar LarvaFoliar SprayLC50 (mg/L)0.27100.025
Coleoptera Rice leaf beetle (Oulema oryzae)AdultTopical ApplicationLD50 (µ g/insect )0.00400.0043

Data sourced from laboratory bioassays comparing this compound to standard reference insecticides[3][6].

Table 2: Efficacy of this compound against Different Developmental Stages of Brown Planthopper (Nilaparvata lugens)

Developmental StageEfficacy Metric (LC50 in mg/L)
1st Instar Nymph0.22
3rd Instar Nymph0.41
5th Instar Nymph0.29
Adult0.28

Data indicates that this compound is effective against all developmental stages of the brown planthopper[4][7].

Experimental Protocols

Standard bioassay methods are crucial for evaluating insecticide toxicity[8]. The following protocols are adapted for testing this compound.

Protocol 1: Leaf-Dip / Foliar Spray Bioassay for Sucking and Chewing Insects

This method is used to determine the efficacy of this compound against pests such as planthoppers (Hemiptera) and lepidopteran larvae that feed on plant foliage[4].

1. Objective: To determine the LC50 value of this compound for a target foliage-feeding insect.

2. Materials:

  • Technical grade this compound (>98.0%)[4]

  • Acetone

  • Tween 20 or similar surfactant[4]

  • Deionized water

  • Rice seedlings or relevant host plant

  • Petri dishes or ventilated containers

  • Micropipettes

  • Spray tower or beakers for dipping

  • Healthy, uniform-aged insects (e.g., 3rd instar nymphs)[3]

3. Preparation of Test Solutions:

  • Prepare a stock solution of this compound by dissolving it in an organic solvent mixture (e.g., Acetone:Tween 20, 95:5 v/v)[4].

  • Create a series of at least five serial dilutions from the stock solution using deionized water to achieve the desired test concentrations (e.g., 0.003–500 mg a.i./L)[4].

  • A control solution should be prepared with the solvent mixture and deionized water only.

4. Experimental Procedure:

  • For Leaf-Dip: Excise leaves or cut rice stems (approx. 5-7 cm) from the host plant. Dip them into the respective test solutions for 30 seconds.

  • For Foliar Spray: Place plant material in a potter's spray tower and apply a uniform film of the test solution[8].

  • Allow the treated leaves/stems to air-dry completely on a clean surface.

  • Place the dried, treated plant material into a petri dish or ventilated container with a moistened filter paper to maintain humidity.

  • Introduce a known number of test insects (e.g., 10-20 nymphs) into each container.

  • Seal the containers and place them in a controlled environment chamber (e.g., 27 ± 2 °C, 75% ± 10% relative humidity)[9].

  • Each concentration and the control should be replicated at least three times.

5. Data Collection and Analysis:

  • Assess insect mortality at 24, 48, and 72-hour intervals. Insects are considered dead if they are immobile or show no coordinated movement when gently prodded[9].

  • Correct for control mortality using Abbott's formula if it is between 5-20%. If control mortality exceeds 20%, the experiment should be repeated.

  • Calculate LC50 and LC90 values along with their 95% confidence intervals using Probit analysis.

Protocol 2: Soil-Drench Bioassay for Systemic Activity

This protocol evaluates the systemic uptake and efficacy of this compound when applied to the soil[4][7].

1. Objective: To assess the mortality of sap-sucking insects feeding on plants systemically treated with this compound.

2. Materials:

  • Potted rice seedlings or other host plants.

  • Test solutions of this compound prepared as described in Protocol 1.

  • Cages to contain insects on the plants.

  • Syringes or graduated cylinders for application.

  • Healthy, uniform-aged sap-sucking insects (e.g., adult planthoppers).

3. Experimental Procedure:

  • Apply a precise volume of each this compound test solution to the soil surface of each potted plant. The control group receives only the solvent-water mixture.

  • Allow a translocation period for the active ingredient to be absorbed by the roots and distributed throughout the plant tissues (e.g., 72 hours)[7].

  • After the translocation period, confine a known number of test insects (e.g., 10-20 adults) onto the aerial parts of the plant using a mesh cage.

  • Maintain the plants in a controlled environment.

  • Each treatment and the control should be replicated at least three times.

4. Data Collection and Analysis:

  • Record insect mortality at set intervals (e.g., 2, 4, and 7 days after release)[7].

  • Analyze the data as described in Protocol 1 to determine the systemic efficacy of the different concentrations.

Protocol 3: Topical Application Bioassay for Contact Activity

This method is ideal for larger insects like beetles or cockroaches to determine direct contact toxicity (LD50)[8].

1. Objective: To determine the LD50 value of this compound when applied directly to the insect's cuticle.

2. Materials:

  • Technical grade this compound.

  • Acetone (or another volatile solvent)[8].

  • Micro-applicator or micrometer-driven syringe.

  • Ventilated holding containers with food and water.

  • CO2 for anesthetizing insects.

  • Healthy, uniform-sized adult insects (e.g., Oulema oryzae)[3].

3. Experimental Procedure:

  • Prepare a series of this compound concentrations in acetone.

  • Lightly anesthetize the test insects with CO2.

  • Using a micro-applicator, apply a small, precise droplet (e.g., 0.5-1.0 µL) of a test solution to the dorsal thorax of each insect[8]. Control insects receive a droplet of acetone only.

  • Place the treated insects in recovery containers with access to food and water.

  • Maintain the containers in a controlled environment.

  • Replicate each dose and the control.

4. Data Collection and Analysis:

  • Record mortality at 24 and 48 hours post-treatment.

  • Symptoms such as staggering gait, decreased responsiveness, and paralysis should also be noted as these are characteristic of this compound's neurotoxic effects[1].

  • Calculate the LD50 value (µg of active ingredient per insect) and its confidence limits using Probit analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical steps for conducting a typical insecticide bioassay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_methods Application Methods cluster_analysis Phase 3: Analysis rearing 1. Insect Rearing (Uniform age/stage) prep_sol 2. Preparation of Test Solutions application 4. Insecticide Application rearing->application prep_arena 3. Preparation of Test Arenas/Host Plant prep_sol->application prep_arena->application incubation 5. Incubation (Controlled Environment) application->incubation m1 Foliar Spray/ Leaf-Dip application->m1 m2 Soil Drench application->m2 m3 Topical application->m3 collection 6. Data Collection (Mortality / Symptoms) incubation->collection analysis 7. Data Analysis (Probit, Abbott's Formula) collection->analysis results 8. Report Results (LC50 / LD50) analysis->results

Caption: General workflow for a laboratory insecticide bioassay.

Signaling Pathway: Mode of Action of this compound

This diagram illustrates how this compound inhibits the vesicular acetylcholine transporter (VAChT).

G cluster_post Postsynaptic Neuron ACh ACh VAChT VAChT ACh->VAChT transport vesicle_empty Vesicle VAChT->vesicle_empty loading vesicle_full Vesicle (ACh-Loaded) no_release No ACh Release vesicle_empty->no_release Blocked Loading receptor ACh Receptors vesicle_full->receptor ACh Release (Normal) response Signal Transmission receptor->response paralysis Paralysis This compound This compound This compound->inhibition no_release->paralysis

Caption: this compound blocks the VAChT, preventing acetylcholine uptake into vesicles.

References

Application Notes & Protocols: Field Trial Design for Assessing Oxazosulfyl Performance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazosulfyl is a novel insecticide belonging to the "Sulfyl" chemical class, developed by Sumitomo Chemical Co., Ltd.[1][2]. It is characterized by a unique ethylsulfonyl moiety and exhibits a broad spectrum of activity against major insect pests in rice and other crops, including those from the orders Hemiptera, Coleoptera, and Lepidoptera[3][4]. The Insecticide Resistance Action Committee (IRAC) classifies this compound as the sole member of Group 37, a vesicular acetylcholine transporter (VAChT) inhibitor[5][6]. This novel mode of action involves disrupting cholinergic synaptic transmission, leading to paralysis and death in target insects[1][7]. It is particularly effective against insect populations that have developed resistance to existing insecticides, making it a valuable tool for resistance management programs[1][6][8].

These application notes provide a comprehensive framework for designing and executing field trials to evaluate the efficacy and crop safety of this compound-based formulations.

Objective

To establish a standardized protocol for assessing the field performance of this compound against key target pests in a selected crop system (e.g., rice). The primary endpoints include determining the effective dose range, evaluating the speed and duration of pest control, assessing crop phytotoxicity, and measuring the impact on crop yield.

Experimental Protocols

Trial Site Selection and Preparation
  • Site History: Select a field with a known history of moderate to high infestation pressure from the target pest(s) (e.g., brown planthopper, rice leaf beetle)[1][6]. The site should not have been treated with insecticides having a similar mode of action in the preceding season.

  • Uniformity: The experimental area should be as uniform as possible in terms of soil type, topography, and drainage to minimize variability[9][10].

  • Isolation: Ensure the trial site is adequately isolated from other commercial fields or experimental plots to prevent spray drift and pest migration.

  • Plot Preparation: Prepare the land according to standard local agricultural practices for the selected crop. Demarcate individual plots, leaving buffer zones (e.g., 1-2 meters) between plots and blocks to prevent cross-contamination[10].

Experimental Design
  • Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability[9][11].

  • Replications: Each treatment should be replicated a minimum of four to five times[10][11].

  • Plot Size: The size of each plot should be sufficient to obtain reliable data and minimize edge effects (e.g., 5m x 5m).

  • Treatments:

    • T1, T2, T3...: this compound at varying application rates (e.g., low, medium, high dosage) to determine the optimal rate.

    • Reference Standard: A commercially available, registered insecticide with proven efficacy against the target pest.

    • Untreated Control (UTC): A plot that receives no insecticide treatment, used as a baseline for pest pressure and crop damage[9][12].

Treatment Application Protocol

The application method should align with the formulation's intended use, such as a nursery box application for granules or foliar spray.

  • Nursery Box Application (for granules like ALLES®):

    • Calculate the precise amount of granular insecticide required for the soil surface area of each nursery box.

    • Apply the granules uniformly over the soil before or at the time of sowing the rice seeds[6].

    • Ensure consistent watering as per standard practice. The systemic uptake and translocation of this compound from the roots to the aerial parts of the plant is a key feature[2][4].

  • Foliar Spray Application:

    • Calibrate spray equipment (e.g., backpack sprayer) to ensure accurate and uniform spray volume per plot.

    • Prepare the spray solution for each treatment according to the calculated rates immediately before application.

    • Spray each plot thoroughly, ensuring complete coverage of the plant foliage. Use shields to prevent drift to adjacent plots.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

Data Collection and Assessment
  • Pest Population Assessment:

    • Pre-treatment Count: Assess the pest population 24 hours before the application to establish a baseline[13].

    • Post-treatment Counts: Conduct counts at regular intervals (e.g., 3, 7, 14, and 21 days after application) to evaluate the insecticide's knockdown effect and residual activity[13].

    • Method: For sucking pests like planthoppers, count the number of nymphs and adults on a pre-defined number of randomly selected plants/hills per plot (e.g., 10 hills)[13]. For chewing pests, count larvae or adults on selected plants.

  • Crop Damage Assessment:

    • Visually assess crop damage in each plot concurrently with pest population counts.

    • Use a standardized rating scale (e.g., 0-9 scale, where 0 = no damage and 9 = severe damage or plant death) to quantify the damage caused by the target pest. The IRRI's Standard Evaluation System for Rice can be used as a reference[13].

  • Phytotoxicity Assessment:

    • Visually inspect the crop in each plot for any signs of phytotoxicity (e.g., leaf yellowing, stunting, necrosis, malformation) at 3 and 7 days after application.

    • Use a 0-100% scale, where 0% = no injury and 100% = complete plant death.

  • Yield Assessment:

    • At crop maturity, harvest a predetermined net area from the center of each plot to avoid edge effects.

    • Record the grain yield and/or biomass for each plot. Adjust grain yield to a standard moisture content (e.g., 14%).

Data Presentation

All quantitative data collected should be systematically organized for analysis. The following table provides a template for summarizing the efficacy and yield data.

TreatmentDosage (g a.i./ha)Mean Pest Density (Pre-treatment)Mean Pest Density (7 DAA)% Pest Reduction (7 DAA)Mean Crop Damage Score (14 DAA)Phytotoxicity (%) (7 DAA)Mean Yield (t/ha)
Untreated Control0N/A0
This compoundRate 1
This compoundRate 2
This compoundRate 3
Reference Std.Rate X

*DAA: Days After Application. Data should also be collected and presented for other time points (e.g., 3, 14, 21 DAA).

Visualizations

Mechanism of Action: VAChT Inhibition

The primary mode of action for this compound is the inhibition of the vesicular acetylcholine transporter (VAChT). This prevents the loading of acetylcholine (ACh) into synaptic vesicles in the presynaptic neuron. As a result, ACh cannot be released into the synapse upon nerve impulse, leading to a failure of cholinergic neurotransmission, which causes paralysis in the insect[5][7].

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_pre Acetylcholine (ACh) VAChT VAChT ACh_pre->VAChT Loading Vesicle_empty Synaptic Vesicle (Empty) Vesicle_full Vesicle with ACh VAChT->Vesicle_empty Fills This compound This compound This compound->VAChT INHIBITS No_ACh No ACh Release Vesicle_full->No_ACh Release Blocked AChR ACh Receptors (Unstimulated) No_ACh->AChR Paralysis Paralysis AChR->Paralysis Leads to Paralysis

Caption: Mode of action of this compound via inhibition of the VAChT transporter.

Experimental Workflow

The following diagram outlines the logical progression of the field trial, from initial planning to final data analysis and reporting.

A Site Selection & Preparation B Experimental Design (RCBD) A->B C Plot Layout & Demarcation B->C D Pre-Treatment Pest Assessment C->D E Treatment Application (this compound, Ref, UTC) D->E F Post-Treatment Data Collection (Pest count, Damage, Phytotoxicity) E->F G Yield Data Collection F->G At Harvest H Data Compilation & Tabulation F->H G->H I Statistical Analysis (ANOVA) H->I J Final Report & Conclusion I->J

Caption: Logical workflow for an this compound field efficacy trial.

References

Application Notes and Protocols for Rearing and Testing Insecticide-Resistant Insects against Oxazosulfyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the rearing of insecticide-resistant insects and the subsequent testing of Oxazosulfyl, a novel insecticide. The methodologies outlined below are essential for understanding resistance mechanisms, evaluating product efficacy, and developing robust resistance management strategies.

Introduction to this compound and Insecticide Resistance

This compound is a novel sulfyl insecticide with a unique mode of action, targeting the vesicular acetylcholine transporter (VAChT).[1][2] This distinct mechanism makes it a valuable tool for managing insect pests that have developed resistance to other insecticide classes.[2][3][4] However, the potential for insects to develop resistance to this compound necessitates the development of robust testing protocols. Understanding and monitoring insecticide resistance is crucial for sustainable pest management. Resistance can arise from several mechanisms, broadly categorized as target-site resistance and metabolic resistance.[5][6]

Key Resistance Mechanisms:

  • Target-Site Resistance: Mutations in the gene encoding the target protein can reduce the binding affinity of the insecticide, rendering it less effective.

  • Metabolic Resistance: Insects may evolve enhanced detoxification capabilities through the overexpression or modification of enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs).[7][8]

These protocols will guide researchers through the process of rearing resistant insect colonies, quantifying the level of resistance, and investigating the underlying biochemical and molecular mechanisms.

Rearing Insecticide-Resistant Insect Colonies

A critical prerequisite for testing is the availability of both susceptible and resistant insect strains. A susceptible laboratory strain serves as a baseline for comparison.

Protocol: Rearing a Susceptible Insect Strain
  • Insect Species Selection: Choose a relevant insect pest species for which this compound is intended for control. Common model organisms for resistance studies include species of Drosophila, mosquitoes (Aedes aegypti, Culex pipiens), or agricultural pests like the diamondback moth (Plutella xylostella).

  • Colony Establishment: Obtain a well-characterized susceptible strain from a reputable insectary or research institution.

  • Rearing Conditions: Maintain the colony in a controlled environment with optimal temperature, humidity, and photoperiod for the specific species. Provide an appropriate diet and ensure a clean, disease-free rearing environment.

  • Colony Maintenance: Regularly replenish food and water sources, and remove any dead insects or waste to prevent contamination. Monitor the colony for any signs of disease or stress.

  • Baseline Susceptibility: Periodically confirm the susceptibility of the colony to a range of standard insecticides to ensure no accidental selection for resistance has occurred.

Protocol: Selection for this compound Resistance
  • Selection Pressure: Expose a large, healthy population of the susceptible insect strain to a discriminating concentration of this compound. This concentration should initially be determined to kill a significant portion (e.g., 70-80%) of the population.

  • Survivor Selection: Collect the survivors from the initial exposure and allow them to mate and reproduce.

  • Generational Selection: Rear the F1 generation and repeat the selection process, potentially with a slightly increased concentration of this compound.

  • Monitoring Resistance: After several generations of selection, conduct bioassays (see Section 3) to determine the level of resistance compared to the original susceptible strain.

  • Colony Maintenance of Resistant Strain: Once a desired level of resistance is achieved, maintain the resistant colony under continuous or periodic selection pressure to preserve the resistance trait.

Bioassays for Quantifying Insecticide Resistance

Bioassays are fundamental for determining the susceptibility of an insect population to an insecticide and for quantifying the level of resistance.[9][10] The most common output is the lethal concentration required to kill 50% of the test population (LC50).

Protocol: Adult Vial Test (Contact Insecticide Bioassay)

This method is suitable for assessing the toxicity of contact insecticides.[9][11]

  • Preparation of Vials:

    • Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone).

    • Create a series of serial dilutions from the stock solution to achieve a range of concentrations.

    • Coat the inside of glass scintillation vials (20 ml) with 0.5 ml of each insecticide dilution. A control group of vials should be coated with the solvent only.

    • Roll the vials on a hot dog roller (with the heating element off) until the solvent has completely evaporated, leaving a uniform film of the insecticide.[10]

  • Insect Exposure:

    • Introduce a known number of healthy, adult insects (e.g., 10-25) into each vial.[11]

    • Secure the vials with a loose-fitting cap or a cotton ball to allow for air circulation while preventing escape.[11]

  • Mortality Assessment:

    • Record mortality at regular intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.[10]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

    • The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Data Presentation: Sample Bioassay Results
StrainInsecticideLC50 (µ g/vial )95% Confidence IntervalResistance Ratio (RR)
SusceptibleThis compound0.50.4 - 0.61.0
ResistantThis compound25.022.5 - 27.850.0
SusceptibleImidacloprid1.21.0 - 1.41.0
ResistantImidacloprid1.31.1 - 1.51.1

Note: The data in this table is hypothetical and for illustrative purposes only. The lack of a significant increase in the resistance ratio for imidacloprid in the this compound-resistant strain would suggest no cross-resistance.[3][4]

Investigating Mechanisms of Resistance

Once resistance is established and quantified, further experiments can elucidate the underlying mechanisms.

Biochemical Assays

Biochemical assays can detect elevated activity of detoxification enzymes.[7][8]

  • Enzyme Preparation: Homogenize individual insects in a suitable buffer and centrifuge to separate the supernatant containing the enzymes.

  • Enzyme Assays:

    • Cytochrome P450 Monooxygenases (P450s): Measure the activity using a substrate like 7-ethoxycoumarin O-deethylation (ECOD) or by quantifying cytochrome P450 content.

    • Glutathione S-Transferases (GSTs): Measure the conjugation of glutathione to a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB).

    • Carboxylesterases (CCEs): Measure the hydrolysis of substrates like α-naphthyl acetate or β-naphthyl acetate.

  • Data Analysis: Compare the enzyme activities between the resistant and susceptible strains. Significantly higher activity in the resistant strain suggests a role for that enzyme family in resistance.

Molecular Diagnostics

Molecular techniques can identify target-site mutations.[12][13][14]

  • DNA/RNA Extraction: Extract DNA or RNA from individual insects of both susceptible and resistant strains.

  • Gene Amplification: Use the Polymerase Chain Reaction (PCR) to amplify the gene encoding the vesicular acetylcholine transporter (VAChT), the target of this compound.

  • Sequence Analysis: Sequence the amplified gene from both strains and compare them to identify any mutations in the resistant strain that could alter the protein structure and insecticide binding.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of genes encoding detoxification enzymes (P450s, GSTs, CCEs) between the resistant and susceptible strains.

Visualizations

Experimental Workflow for Insecticide Resistance Testing

G cluster_0 Colony Rearing cluster_1 Bioassays cluster_2 Mechanism Investigation susceptible Susceptible Strain selection Selection with this compound susceptible->selection bioassay_s Bioassay on Susceptible Strain susceptible->bioassay_s resistant Resistant Strain selection->resistant bioassay_r Bioassay on Resistant Strain resistant->bioassay_r lc50_calc Calculate LC50 & RR bioassay_s->lc50_calc bioassay_r->lc50_calc biochem Biochemical Assays (P450, GST, CCE) lc50_calc->biochem molecular Molecular Diagnostics (Target-site sequencing) lc50_calc->molecular

Caption: Workflow for rearing, testing, and investigating insecticide resistance.

Signaling Pathway: this compound Mode of Action and Potential Resistance

Caption: this compound inhibits the VAChT, preventing acetylcholine uptake into synaptic vesicles.

References

Troubleshooting & Optimization

Overcoming low solubility of Oxazosulfyl in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for overcoming the low solubility of Oxazosulfyl in aqueous solutions.

Technical Support Center: this compound Solubility

This guide provides researchers, scientists, and drug development professionals with detailed information and protocols to overcome challenges associated with the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a novel insecticide belonging to the "sulfyl" chemical class.[1][2] It is structurally characterized by an ethylsulfonyl moiety and functions by inhibiting insect voltage-gated sodium channels.[2][3] Its chemical structure and properties contribute to its low solubility in water.

Data Presentation: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 2-[3-(ethylsulfonyl)-2-pyridinyl]-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
Molecular Formula C₁₅H₁₁F₃N₂O₅S₂
Molecular Weight 420.4 g/mol
Appearance Solid (assumed) [4]

| Aqueous Solubility | Low; precipitates when diluted with water. |[5] |

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

This compound is a hydrophobic molecule, meaning it does not readily dissolve in water. This is a common challenge for many organic compounds used in research. Direct dissolution in aqueous solutions like saline or phosphate-buffered saline (PBS) will likely result in precipitation or a non-homogenous suspension.[5] To achieve a clear solution suitable for experiments, solubility enhancement techniques are required.

Q3: What are the recommended starting solvent systems for dissolving this compound?

For laboratory-scale experiments, starting with a concentrated stock solution in a strong organic solvent is the standard approach. Dimethyl sulfoxide (DMSO) is a common choice.[6] From this stock, further dilutions can be made into aqueous media containing other solubilizing agents. A commercial supplier recommends several protocols that can achieve a concentration of at least 2.5 mg/mL.[4]

Data Presentation: Recommended Solvent Formulations for this compound

Protocol Formulation Components (v/v) Achieved Concentration Reference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.95 mM) [4]
2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.95 mM) [4]

| 3 | 10% DMSO, 90% Corn Oil (for in vivo lipid-based vehicle) | ≥ 2.5 mg/mL (5.95 mM) |[4] |

Note: These formulations provide a starting point. The optimal formulation may vary depending on the specific experimental requirements (e.g., cell type, animal model, final concentration).

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common solubilization techniques. If you encounter an issue, start with the general troubleshooting workflow.

Mandatory Visualization: General Troubleshooting Workflow

G start Start: this compound Fails to Dissolve check_purity Is the compound pure? start->check_purity stock_prep Prepare concentrated stock in 100% DMSO or Acetone check_purity->stock_prep stock_ok Is stock solution clear? stock_prep->stock_ok method_select Select Solubilization Method stock_ok->method_select Yes troubleshoot Troubleshoot: - Lower final concentration - Increase solubilizer % - Use sonication/gentle heat - Try a different method stock_ok->troubleshoot No cosolvent Co-solvency (e.g., PEG300, Propylene Glycol) method_select->cosolvent surfactant Surfactants (e.g., Tween-80, Polysorbate 20) method_select->surfactant cyclodextrin Complexation (e.g., SBE-β-CD, HP-β-CD) method_select->cyclodextrin ph_adjust pH Adjustment (Test acidic conditions) method_select->ph_adjust final_check Dilute stock into final aqueous vehicle cosolvent->final_check surfactant->final_check cyclodextrin->final_check ph_adjust->final_check solution_ok Is final solution clear? final_check->solution_ok precipitate Precipitation or Cloudiness Occurs solution_ok->precipitate No success Success: Solution Ready for Experiment solution_ok->success Yes precipitate->troubleshoot troubleshoot->method_select

Caption: Troubleshooting workflow for this compound solubility issues.

Issue 1: How to use co-solvents to dissolve this compound?

Explanation: Co-solvency is a widely used technique that involves adding a water-miscible organic solvent to an aqueous solution to reduce the overall polarity, thereby increasing the solubility of a hydrophobic compound.[7][8] Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.[9]

Mandatory Visualization: Co-solvency Mechanism

Caption: Co-solvents reduce solution polarity, enabling dissolution.

Experimental Protocol: Solubilization using a Co-solvent System

This protocol is based on the formulation provided by MedchemExpress.[4]

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock (e.g., 25 mg/mL or 59.5 mM). Ensure it is fully dissolved.

  • Prepare Vehicle: In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the correct order and ratio. For "Protocol 1" above:

    • Start with 40% of the final volume as PEG300.

    • Add 5% of the final volume as Tween-80 and mix thoroughly.

    • Add 45% of the final volume as sterile saline or PBS and mix.

  • Final Formulation: Slowly add the required volume of the this compound DMSO stock solution to the prepared vehicle to achieve the final desired concentration. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.

  • Mix and Inspect: Vortex the final solution thoroughly. If necessary, use gentle heating (37°C) or sonication to aid dissolution.[4] The final solution should be clear.

  • Control Group: Always prepare a "vehicle-only" control (e.g., 10% DMSO in the vehicle) to administer to control groups in your experiment.

Issue 2: Can surfactants improve this compound solubility?

Explanation: Yes. Surfactants (surface active agents) like Tween® 20, Tween® 80, or Polysorbate 20 are amphiphilic molecules.[1][10] Above a certain concentration (the critical micelle concentration), they form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like this compound, and a hydrophilic shell that allows them to remain dispersed in water.[11]

Mandatory Visualization: Surfactant Micelle Mechanism

G Aqueous Environment center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 compound This compound

Caption: A surfactant micelle encapsulating a hydrophobic molecule.

Experimental Protocol: Solubilization using a Surfactant

  • Prepare Stock Solution: Prepare a concentrated stock of this compound in 100% DMSO as described previously.

  • Prepare Surfactant Solution: Prepare an aqueous solution (e.g., in saline or PBS) containing the desired concentration of the surfactant (e.g., 5-10% Tween-80).

  • Final Formulation: While vortexing the surfactant solution, slowly add the this compound DMSO stock to reach the final desired concentration. The final DMSO concentration should typically be kept low (<1%, ideally <0.5%) to avoid solvent toxicity in biological assays.

  • Mix and Inspect: Vortex thoroughly. A clear solution indicates successful micellar solubilization. If precipitation occurs, try increasing the surfactant concentration or decreasing the final this compound concentration.

Issue 3: Is pH adjustment a viable method for solubilizing this compound?

Explanation: This method is effective for weakly acidic or basic compounds.[12] Weakly basic drugs become more soluble at a lower pH (acidic conditions) because they become protonated (ionized).[12][13] The this compound structure contains pyridine and benzoxazole rings, which have nitrogen atoms that can potentially be protonated under acidic conditions. Therefore, decreasing the pH may increase its solubility. This must be tested empirically.

Experimental Protocol: Testing pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and a control at 7.4).

  • Add Compound: Add a small, consistent amount of solid this compound powder to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for several hours (e.g., 24 hours) to allow them to reach equilibrium.

  • Separate and Measure: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: An increase in measured concentration at lower pH values would confirm that pH adjustment is a viable strategy.

Caution: Ensure the chosen pH is compatible with your experimental system and does not affect the stability of the compound.

Issue 4: How can cyclodextrins help dissolve this compound?

Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can form an "inclusion complex" by encapsulating a poorly soluble "guest" molecule, like this compound, within their cavity. This complex is then readily soluble in water.[14][15] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety, and it has been shown to be effective for this compound.[4]

Mandatory Visualization: Cyclodextrin Inclusion Complex

G cluster_0 cluster_1 compound This compound plus + compound->plus cd Cyclodextrin (Hydrophobic Cavity) plus->cd arrow -> cd->arrow complex Soluble Inclusion Complex arrow->complex compound_in This compound

Caption: Cyclodextrin encapsulates this compound to form a soluble complex.

Experimental Protocol: Solubilization using Cyclodextrins (Kneading Method)

This is a common lab-scale method for forming inclusion complexes.[14]

  • Prepare Stock Solution: Dissolve the desired amount of this compound in a minimal amount of a suitable organic solvent like acetone or ethanol.

  • Prepare Cyclodextrin Slurry: In a mortar, place the required amount of SBE-β-CD (a 1:1 molar ratio with this compound is a good starting point) and add a small amount of water to form a thick paste.

  • Knead: Slowly add the this compound solution to the cyclodextrin paste. Knead the mixture thoroughly with a pestle for 30-60 minutes. The organic solvent will slowly evaporate.

  • Dry: Dry the resulting solid paste, for instance, in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Final Product: The resulting powder is the this compound-cyclodextrin inclusion complex, which should have significantly improved aqueous solubility. Dissolve this powder directly in your aqueous experimental medium.

  • Confirmation (Optional): Techniques like DSC, XRD, or FTIR can be used to confirm the formation of the inclusion complex.[15]

References

Technical Support Center: Optimizing Oxazosulfyl Concentration for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxazosulfyl. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for laboratory bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound has a novel mode of action. It is classified by the Insecticide Resistance Action Committee (IRAC) as the sole member of Group 37, a vesicular acetylcholine transporter (VAChT) inhibitor.[1][2][3][4] However, some research also indicates that it acts on the insect's nervous system by binding to and stabilizing the slow-inactivated state of voltage-gated sodium channels (VGSCs), leading to the inhibition of sodium currents and subsequent paralysis.[5][6][7][8] This dual activity makes it effective against a broad range of insect pests, including those resistant to other insecticides.[1][2][9]

Q2: What are the typical symptoms of this compound poisoning in insects?

A2: Insects treated with this compound typically exhibit non-excitatory symptoms.[10] Observed effects include staggering gait, decreased responsiveness to external stimuli, very slow body movements, and eventual paralysis.[9][10] For example, American cockroaches injected with 10 µg of this compound showed these symptoms within an hour, with paralysis lasting for at least seven days.[6][7][9] Treated insects are often unable to perform normal life activities such as feeding, mating, and oviposition.[10]

Q3: How should I prepare a stock solution of this compound for bioassays?

A3: For laboratory bioassays, this compound can be dissolved in an organic solvent mixture. A common method is to use a mixture of Acetone and Tween 20 (95:5 v/v) to prepare a stock solution, which can then be further diluted with deionized water for foliar spray and soil-drench bioassays.[11][12] For topical bioassays, the test insecticides can be diluted in acetone.[11][12] Commercial suppliers also provide protocols for creating solutions for in vivo studies, such as dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.[8]

Q4: What should I do if my this compound solution shows precipitation?

A4: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[8] Always ensure the solution is clear and homogenous before use in your experiments.

Q5: How should I store my this compound stock solution?

A5: Prepared stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no insecticidal activity observed. 1. Improper solution preparation: The compound may not be fully dissolved or may have degraded. 2. Incorrect concentration: The concentration used may be too low for the target insect species or life stage. 3. Insect resistance: While unlikely due to its novel mode of action, baseline susceptibility should be established.1. Ensure the stock solution is properly prepared and stored as recommended. Use sonication or gentle heating if dissolution is an issue.[8] 2. Refer to the efficacy data tables below to select an appropriate starting concentration. Conduct a dose-response study to determine the optimal concentration for your specific assay. 3. Test against a known susceptible insect strain to confirm the bioactivity of your compound.
High mortality in the control group. 1. Solvent toxicity: The solvent used to dissolve this compound may be toxic to the insects at the concentration used. 2. Contamination: Experimental setup or insect diet may be contaminated.1. Run a solvent-only control to determine the toxicity of the vehicle. If toxicity is observed, reduce the solvent concentration or select an alternative solvent. For foliar and leaf-dipping bioassays, a surfactant like Shindain (0.05% v/v) can be used with a water solution as a blank.[11] 2. Ensure all equipment is sterile and the insect rearing conditions are optimal and free from contaminants.
Rapid recovery of insects after initial paralysis. Species-specific differences: Some insect species may metabolize or recover from the effects of this compound more quickly than others.While American cockroaches exhibit long-lasting paralysis[6][7][9], common cutworms have been observed to recover from paralysis 24 hours after treatment with 1 to 10 µg of this compound.[9] Be aware of such species-specific responses when designing your experiments and observation timelines.

Data Presentation

Table 1: Insecticidal Activity of this compound (LC50/LD50) against Various Pest Species
SpeciesOrderStageApplication MethodLC50 (mg a.i./L) or LD50 (µg a.i./insect)
Brown planthopper (Nilaparvata lugens)Hemiptera3rd Instar NymphFoliar Spray0.41
Small brown planthopper (Laodelphax striatellus)Hemiptera3rd Instar NymphFoliar Spray0.61
White-backed planthopper (Sogatella furcifera)Hemiptera3rd Instar NymphFoliar Spray0.82
Green rice leafhopper (Nephotettix cincticeps)Hemiptera3rd Instar NymphFoliar Spray0.092
Rice stem borer (Chilo suppressalis)Lepidoptera2nd Instar LarvaFoliar Spray0.20
Rice leafroller (Cnaphalocrocis medinalis)Lepidoptera2nd Instar LarvaFoliar Spray0.27
Rice leaf beetle (Oulema oryzae)ColeopteraAdultTopical Application0.0040

Data sourced from[1][2][13]

Table 2: Concentration-Dependent Blockage of Slow-Inactivated Sodium Channels by this compound
This compound Concentration (µM)Effect on Sodium Channels
0.1 - 1000Blocks slow-inactivated sodium channels in Xenopus laevis oocytes with an IC50 of 12.28 µM.[8]
31.08 ± 0.25 increase in normalized velocity of inactivation.[14]
101.88 ± 0.23 increase in normalized velocity of inactivation.[14]
303.64 ± 0.68 increase in normalized velocity of inactivation.[14]
1009.01 ± 1.92 increase in normalized velocity of inactivation.[14]
30019.52 ± 5.22 increase in normalized velocity of inactivation.[14]

Experimental Protocols

Protocol 1: Foliar Spray Bioassay

This protocol is adapted from methodologies used to assess the efficacy of this compound against various rice pests.[11][12]

1. Preparation of Test Solution: a. Prepare a stock solution of this compound in an organic solvent mixture (e.g., Acetone:Tween 20 = 95:5 v/v). b. Prepare at least five serial dilutions of the stock solution with deionized water to create a range of test concentrations (e.g., 0.003–500 mg a.i./L). c. Add a surfactant (e.g., Shindain at 0.05% v/v) to each test solution. d. Prepare a control solution containing only deionized water and the surfactant.

2. Application: a. Place the target plants (e.g., rice seedlings) in a spray chamber. b. Evenly spray the foliage of the plants with the test solutions until runoff. c. Allow the treated plants to air dry.

3. Infestation and Incubation: a. Once dry, place the treated plants in ventilated containers. b. Introduce the test insects (e.g., 3rd instar nymphs of planthoppers) onto the treated foliage. c. Maintain the containers under controlled laboratory conditions (e.g., 25°C, 60–70% relative humidity, 16:8 hr L:D photoperiod).[12]

4. Data Collection: a. Assess insect mortality at predetermined time points (e.g., 24, 48, 72 hours) after infestation. b. Insects that have abnormally dropped from the plants or do not react to direct stimuli are considered intoxicated and should be included in mortality counts.[12] c. Calculate the LC50 value using appropriate statistical software.

Protocol 2: Topical Application Bioassay

This protocol is suitable for determining the contact toxicity of this compound.[11][12]

1. Preparation of Test Solution: a. Dissolve this compound in a volatile solvent such as acetone to prepare a stock solution. b. Create a series of at least five concentrations (e.g., 0.0016–63 mg a.i./L) by diluting the stock solution with acetone.

2. Application: a. Immobilize the test insects (e.g., adult rice leaf beetles) using CO2 anesthesia or by chilling. b. Using a micro-applicator, apply a precise volume (e.g., 0.25 µL) of the test solution to the dorsal thorax of each insect. c. Treat a control group with acetone only.

3. Incubation and Observation: a. Place the treated insects in clean containers with access to food and water. b. Maintain the containers under controlled laboratory conditions. c. Assess mortality at specified intervals (e.g., 24, 48 hours).

4. Data Analysis: a. Calculate the LD50 value based on the observed mortality data.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_application Application Method cluster_assay Bioassay cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in Solvent) serial Create Serial Dilutions stock->serial foliar Foliar Spray serial->foliar topical Topical Application serial->topical soil Soil Drench serial->soil control Prepare Control (Solvent Only) control->foliar control->topical control->soil infest Infest with Insects foliar->infest incubate Incubate under Controlled Conditions topical->incubate soil->infest infest->incubate observe Observe Mortality/ Symptomology incubate->observe calculate Calculate LC50/LD50 observe->calculate

Caption: General workflow for laboratory bioassays with this compound.

mode_of_action cluster_vacht Primary Target: VAChT cluster_vgsc Secondary Target: VGSC cluster_outcome Physiological Outcome oxazosulfyl1 This compound vacht Vesicular Acetylcholine Transporter (VAChT) oxazosulfyl1->vacht Binds & Inhibits ach_uptake Inhibition of Acetylcholine Uptake into Synaptic Vesicles vacht->ach_uptake transmission Disruption of Cholinergic Synaptic Transmission ach_uptake->transmission paralysis Paralysis & Cessation of Feeding transmission->paralysis oxazosulfyl2 This compound vgsc Voltage-Gated Sodium Channel (VGSC) oxazosulfyl2->vgsc Binds & Stabilizes slow_inactivation Stabilization of Slow-Inactivated State vgsc->slow_inactivation na_current Inhibition of Sodium Current slow_inactivation->na_current na_current->paralysis

Caption: Dual mode of action of this compound in insects.

References

Technical Support Center: Proactive Resistance Management for Oxazosulfyl Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Oxazosulfyl is a novel insecticide with a unique mode of action, primarily targeting the vesicular acetylcholine transporter (VAChT), and is also known to affect voltage-gated sodium channels.[1] Its distinct mechanism provides excellent efficacy against a wide range of insect pests, including populations that have developed resistance to other insecticide classes such as neonicotinoids and fipronil.[2][3][4] As of the current scientific literature, there are no documented cases of field-evolved resistance to this compound.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a proactive approach to managing and sustaining the efficacy of this compound. By establishing baseline susceptibility, monitoring for any changes, and understanding potential resistance mechanisms, researchers can anticipate and mitigate challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: The primary mode of action of this compound is the inhibition of the vesicular acetylcholine transporter (VAChT).[1] This disrupts the loading of acetylcholine into synaptic vesicles, leading to a reduction in cholinergic synaptic transmission.[1] It also has a secondary effect on voltage-gated sodium channels.[5]

Q2: Is there evidence of cross-resistance between this compound and other insecticides?

A2: Current research indicates no cross-resistance between this compound and other major insecticide classes. Studies have shown that this compound is effective against field populations of planthoppers that are highly resistant to imidacloprid (a neonicotinoid) and fipronil.[2][3][6] This suggests that the resistance mechanisms present in these populations do not confer resistance to this compound.[2][6]

Q3: What are the typical symptoms of this compound poisoning in susceptible insects?

A3: In susceptible insects, this compound poisoning typically manifests as neurotoxic effects. Observed symptoms include staggering gait, decreased responsiveness to external stimuli, and eventual paralysis.[7] In some insects, like the small brown planthopper, it also leads to the inhibition of honeydew excretion, indicating a rapid suppression of feeding.[7]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While no resistance has been documented, potential mechanisms can be hypothesized based on its mode of action and general principles of insecticide resistance. These include:

  • Target-site resistance: Mutations in the gene encoding the vesicular acetylcholine transporter (VAChT) could alter the binding site of this compound, reducing its efficacy. A Y49N mutation in the VAChT gene has been shown to confer resistance to another VAChT-inhibiting insecticide in Drosophila.

  • Metabolic resistance: Enhanced metabolism of this compound by detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), or carboxylesterases (CCEs), could prevent the insecticide from reaching its target site.

  • Cuticular resistance: Changes in the composition or thickness of the insect cuticle could reduce the penetration of this compound into the insect's body.[8][9][10]

Troubleshooting Guide: Investigating Reduced Efficacy of this compound

If you observe a decrease in the efficacy of this compound in your experiments, the following steps can help you systematically investigate the issue.

Problem Potential Cause Troubleshooting Steps
Inconsistent mortality in bioassays Experimental variability1. Review and standardize your bioassay protocol (see Experimental Protocols section).2. Ensure consistent insecticide concentration, application method, and environmental conditions (temperature, humidity, photoperiod).3. Use a susceptible reference strain for comparison in every assay.
Reduced efficacy in a specific insect strain Potential development of resistance1. Establish Baseline Susceptibility: If not already done, determine the baseline susceptibility of your insect strain to this compound using a dose-response bioassay to calculate the LC50/LD50. 2. Resistance Ratio (RR): Compare the LC50/LD50 of the suspect population to that of a known susceptible strain. An RR significantly greater than 1 indicates resistance. 3. Synergist Assays: Conduct bioassays with and without a synergist like piperonyl butoxide (PBO), which inhibits P450 enzymes. A significant increase in mortality with the synergist suggests metabolic resistance mediated by P450s.
No mortality even at high concentrations Advanced resistance or incorrect insecticide1. Confirm Insecticide Integrity: Verify the purity and concentration of your this compound stock solution. 2. Target-Site Sequencing: If metabolic resistance is ruled out by synergist assays, consider sequencing the VAChT gene to look for potential mutations in the resistant strain compared to a susceptible strain.

Quantitative Data

The following table summarizes the efficacy of this compound against insect strains known to be resistant to other insecticides. This data highlights the lack of cross-resistance and provides a baseline for expected efficacy.

Insect Species Resistant Strain To Resistance Ratio (RR) to Other Insecticide Resistance Ratio (RR) to this compound Reference
Nilaparvata lugens (Brown Planthopper)Imidacloprid5681.9[2]
Sogatella furcifera (White-backed Planthopper)Fipronil710.8[2]
Laodelphax striatellus (Small Brown Planthopper)Imidacloprid300.4[2]
Laodelphax striatellus (Small Brown Planthopper)Fipronil170.4[2]

Experimental Protocols

Dose-Response Bioassay for Baseline Susceptibility (Leaf-Dip Method for Planthoppers)

Objective: To determine the median lethal concentration (LC50) of this compound for a given insect population.

Materials:

  • This compound (analytical grade)

  • Acetone

  • Tween 20

  • Deionized water

  • Rice seedlings

  • Petri dishes or similar containers

  • Third-instar nymphs of the insect strain

  • Environmental chamber

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a small amount of acetone.

  • Prepare Serial Dilutions: Prepare a series of at least five concentrations of this compound by diluting the stock solution in deionized water containing 0.05% Tween 20. Include a control solution with only acetone and Tween 20.

  • Treat Rice Seedlings: Dip rice seedlings into each insecticide dilution (and the control solution) for 30 seconds.

  • Air Dry: Allow the treated seedlings to air dry completely.

  • Infest with Insects: Place one treated seedling into each Petri dish and introduce 10-20 third-instar nymphs.

  • Incubation: Maintain the Petri dishes in an environmental chamber at appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assess Mortality: Record insect mortality at 24, 48, and 72 hours post-infestation. Consider insects that are moribund (unable to move in a coordinated manner when prodded) as dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Synergist Bioassay to Investigate Metabolic Resistance

Objective: To determine if P450 enzymes are involved in the detoxification of this compound.

Materials:

  • Same materials as the dose-response bioassay

  • Piperonyl butoxide (PBO)

Procedure:

  • Determine Sub-lethal Dose of PBO: First, determine a concentration of PBO that causes minimal to no mortality on its own.

  • Pre-treatment with PBO: Expose the insects to the sub-lethal dose of PBO for a defined period (e.g., 1-2 hours) before the insecticide treatment. This can be done by incorporating PBO into the diet or by topical application.

  • Conduct this compound Bioassay: Following pre-treatment with PBO, conduct the dose-response bioassay with this compound as described above. Run a parallel bioassay without PBO pre-treatment.

  • Data Analysis: Calculate the LC50 for both the PBO-synergized and non-synergized groups. A significant decrease in the LC50 in the PBO-synergized group (a high synergism ratio, SR = LC50 without synergist / LC50 with synergist) indicates the involvement of P450s in detoxification.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Phase 1: Baseline & Confirmation cluster_2 Phase 2: Mechanism Investigation cluster_3 Conclusion start Reduced efficacy of this compound observed protocol_check Standardize Bioassay Protocol start->protocol_check baseline Determine LC50 on Suspect and Susceptible Strains protocol_check->baseline rr_calc Calculate Resistance Ratio (RR) baseline->rr_calc synergist Conduct Synergist Bioassay with PBO rr_calc->synergist If RR > 1 no_res No Significant Resistance rr_calc->no_res If RR ≈ 1 target_site Sequence VAChT Gene synergist->target_site No synergism metabolic Metabolic Resistance Indicated synergist->metabolic Synergism observed target Target-Site Resistance Suspected target_site->target

Caption: Troubleshooting workflow for investigating reduced this compound efficacy.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh vesicle Synaptic Vesicle VAChT->vesicle ACh Loading ACh_release ACh Release vesicle->ACh_release AChR Acetylcholine Receptor ACh_release->AChR signal Nerve Signal Propagation AChR->signal This compound This compound This compound->VAChT Inhibition

Caption: this compound's mode of action via VAChT inhibition.

resistance_mechanisms cluster_insect Insect This compound This compound Application cuticle Cuticle This compound->cuticle internal Internal Systems cuticle->internal Penetration target Target Site (VAChT) internal->target Transport res_mech Potential Resistance Mechanisms cut_res Cuticular Resistance (Thickening/Composition Change) res_mech->cut_res met_res Metabolic Resistance (Detoxification by P450s, etc.) res_mech->met_res tar_res Target-Site Resistance (VAChT Mutation) res_mech->tar_res cut_res->cuticle Reduces met_res->internal Degrades in tar_res->target Alters

Caption: Potential mechanisms of insect resistance to this compound.

References

Addressing matrix effects in Oxazosulfyl residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during Oxazosulfyl residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis important?

A1: this compound is a novel systemic insecticide belonging to the "Sulfyl" chemical class, characterized by an ethylsulfonyl moiety, a pyridine ring, and a benzoxazole skeleton.[1] As a systemic insecticide, it is taken up and translocated within the plant, making it effective against a broad range of rice insect pests.[2][3][4] Residue analysis is crucial to ensure that the levels of this compound in food commodities do not exceed the established Maximum Residue Limits (MRLs), thus safeguarding consumer health.[5][6]

Q2: What are matrix effects and how do they affect this compound analysis?

A2: Matrix effects are the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[7] These effects can lead to inaccurate quantification of this compound residues, either underestimating or overestimating the actual concentration. The complexity of the sample matrix (e.g., fatty acids, pigments, sugars) can significantly impact the extent of matrix effects.

Q3: What are the common analytical techniques for this compound residue analysis?

A3: The most common and effective techniques for pesticide residue analysis, including for systemic insecticides like this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[8][9] These methods offer high sensitivity and selectivity, which are essential for detecting trace levels of residues in complex matrices. Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Matrix-Matched Calibration: This is a highly effective method where calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.[7]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is an excellent way to correct for matrix effects, as it will be affected in the same way as the target analyte.

  • Optimized Sample Cleanup: Employing a robust sample cleanup procedure, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents, can effectively remove interfering matrix components.[11]

Q5: What are typical recovery rates I should expect for this compound using a QuEChERS method?

A5: For a well-optimized QuEChERS method, you should aim for recovery rates between 70% and 120%, with a relative standard deviation (RSD) of less than 20%.[11] However, recovery can be influenced by the matrix type and the specific protocol used. It is essential to validate the method for each matrix you are analyzing.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound Inefficient extraction from the matrix.Degradation of the analyte during sample preparation.Sub-optimal pH during extraction.Ensure proper homogenization of the sample.Verify the choice of extraction solvent; acetonitrile is commonly used in QuEChERS.[10]Evaluate the pH of the extraction buffer; for some pesticides, pH control is critical.
High Variability in Results (High RSD) Inconsistent sample preparation.Non-homogenous samples.Instrumental instability.Ensure thorough mixing at each step of the QuEChERS protocol.Improve the homogenization of the initial sample.Check the performance of the LC-MS/MS system, including injection precision and detector stability.
Significant Signal Suppression High concentration of co-eluting matrix components (e.g., lipids, pigments).Ion source contamination.Implement a more rigorous cleanup step using dSPE with sorbents like C18 for fats and graphitized carbon black (GCB) for pigments.Dilute the final extract before injection.Clean the ion source of the mass spectrometer regularly.[10]
Significant Signal Enhancement Presence of matrix components that improve the ionization efficiency of this compound.Use matrix-matched calibration curves to accurately quantify the analyte.Employ a stable isotope-labeled internal standard for reliable correction.
Peak Tailing or Splitting in the Chromatogram Active sites in the GC inlet or LC column.Mismatched solvent between the final extract and the mobile phase.Use a deactivated liner and column in GC-MS.Ensure the final extract solvent is compatible with the initial mobile phase conditions in LC-MS.
Poor Linearity of Calibration Curve Saturation of the detector at high concentrations.Significant matrix effects across the concentration range.Extend the calibration range to lower concentrations or dilute the samples to fall within the linear range.Use matrix-matched calibrants to prepare the calibration curve.

Experimental Protocols

Illustrative QuEChERS Protocol for this compound in Rice Matrix

This protocol is a general guideline and should be validated for your specific application.

1. Sample Homogenization:

  • Weigh a representative portion of the rice sample (e.g., 10 g) into a blending container.

  • Add a small amount of water to facilitate homogenization.

  • Homogenize at high speed until a uniform paste is obtained.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain an appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

  • The extract is now ready for LC-MS/MS analysis.

Illustrative LC-MS/MS Parameters
Parameter Value
LC Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Illustrative MRM Transitions To be determined by direct infusion of an this compound standard.

Quantitative Data Summary

The following tables provide illustrative data for recovery and matrix effects for a systemic pesticide with properties similar to this compound in various matrices. Note: This is not actual data for this compound and should be used for guidance only. Method validation with this compound standards is required to obtain accurate data.

Table 1: Illustrative Recovery Data using QuEChERS-LC-MS/MS

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Rice10958
Soil108812
Apple101057
Spinach108515
Rice50986
Soil509210
Apple501025
Spinach508911

Table 2: Illustrative Matrix Effect Data

Matrix effect is calculated as: ME (%) = ((Slope of matrix-matched calibration / Slope of solvent-only calibration) - 1) * 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

MatrixMatrix Effect (%)Classification
Rice-25Medium Suppression
Soil-15Low Suppression
Apple+10Low Enhancement
Spinach-40High Suppression

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Homogenized Sample Cleanup 3. dSPE Cleanup Extraction->Cleanup Crude Extract LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Clean Extract Quantification 5. Quantification & Reporting LCMS->Quantification Raw Data

Caption: Experimental workflow for this compound residue analysis.

Troubleshooting_Tree Start Problem with This compound Analysis LowRecovery Low Recovery? Start->LowRecovery HighRSD High RSD? LowRecovery->HighRSD No CheckExtraction Optimize Extraction (Solvent, pH, Time) LowRecovery->CheckExtraction Yes SignalSuppression Signal Suppression? HighRSD->SignalSuppression No CheckHomogenization Improve Sample Homogenization HighRSD->CheckHomogenization Yes CheckCleanup Improve Cleanup (dSPE sorbents) SignalSuppression->CheckCleanup Yes Final Final SignalSuppression->Final Consult Instrument Manual UseMatrixMatched Use Matrix-Matched Calibration CheckCleanup->UseMatrixMatched CheckInstrument Check Instrument Performance CheckHomogenization->CheckInstrument UseISTD Use Stable Isotope Internal Standard UseMatrixMatched->UseISTD DiluteSample Dilute Sample Extract UseISTD->DiluteSample

Caption: Troubleshooting decision tree for matrix effects.

References

Refining dose-response curves for Oxazosulfyl on different species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining dose-response curves for Oxazosulfyl across various species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Recent studies indicate that the primary mechanism of action for this compound is the inhibition of the vesicular acetylcholine transporter (VAChT).[1] This action disrupts cholinergic synaptic transmission in insects, leading to a reduction in nerve activity and eventual paralysis.[1][2][3][4] While earlier research suggested an interaction with voltage-gated sodium channels, the inhibition of VAChT is now considered the principal mode of action.[1][2][3][4][5]

Q2: Where can I find a summary of this compound's toxicity on different species?

A2: The following tables summarize the available quantitative data (LC50 and LD50) for this compound across a range of target and non-target species.

Data Presentation: Quantitative Toxicity Data for this compound

Table 1: Insecticidal Activity of this compound against Target Pest Species

SpeciesOrderDevelopmental StageApplication MethodPotency95% Confidence Interval
Nilaparvata lugens (Brown Planthopper)Hemiptera3rd Instar NymphFoliar SprayLC50: 0.41 mg a.i./L0.32–0.51
Blattella germanica (German Cockroach)BlattodeaAdultTopical ApplicationED50: 0.296 µ g/insect

Data sourced from a study by Kamezaki et al.[6]

Table 2: Acute Toxicity of this compound Technical Grade to Non-Target Organisms

SpeciesGroupExposure DurationEndpointValue (mg/L)
FishVertebrate---LC50> 7.9
Daphnia magnaCrustacean---EC50> 8.0
Chironomus yoshimatsuiInsect---EC500.036
Freshwater green algaAlgae---ErC502.2

Data sourced from a research and development report on this compound.[7]

Table 3: Mammalian Toxicity of this compound Technical Grade

SpeciesApplication RouteEndpointValue (mg/kg bw)
RatOralLD50> 300 and < 2000
RatDermalLD50> 2000

Data sourced from a research and development report on this compound.[7]

Experimental Protocols

Detailed Methodology for Determining an LC50/LD50 Dose-Response Curve for this compound

This protocol outlines a general procedure for generating a dose-response curve and calculating the median lethal concentration (LC50) or dose (LD50). Researchers should adapt this protocol to the specific species and testing conditions.

1. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).[3]
  • Perform serial dilutions of the stock solution to create a range of at least 5-7 test concentrations.[8] The concentration range should be selected to produce a response range from 0% to 100% mortality, if possible.
  • Include a control group that is treated with the solvent only.

2. Test Organism Acclimation:

  • Acclimate the test organisms to the experimental conditions (e.g., temperature, light cycle) for a defined period before the start of the experiment.

3. Experimental Procedure (Example: Foliar Spray for Plant Hoppers):

  • Apply the different concentrations of this compound solution uniformly to the host plants.
  • Introduce a known number of test insects (e.g., 3rd instar nymphs) to each treated plant.
  • Maintain the treated plants and insects under controlled environmental conditions.
  • Replicate each treatment and the control at least three times.[8]

4. Data Collection:

  • Assess mortality at predetermined time points (e.g., 24, 48, 72 hours) after application.
  • An organism is considered dead if it is immobile and does not respond to gentle prodding.

5. Data Analysis:

  • Correct for control mortality using Abbott's formula if necessary.
  • Use probit or logit analysis to model the dose-response relationship.[8] This involves transforming the percent mortality to probits or logits and plotting against the logarithm of the concentration.
  • From the linear regression of the transformed data, determine the LC50 value and its 95% confidence intervals.[8]

Troubleshooting Guide

Q3: My dose-response data is highly variable between replicates. What could be the cause?

A3: High variability can stem from several factors:

  • Inconsistent Application: Ensure that the application of this compound is uniform across all replicates. For example, in a foliar spray assay, ensure complete and even coverage of the foliage.
  • Heterogeneous Test Population: Use a homogenous population of test organisms in terms of age, developmental stage, and health.
  • Environmental Fluctuations: Maintain consistent environmental conditions (temperature, humidity, light) throughout the experiment.
  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors during the preparation of serial dilutions.[9]

Q4: The dose-response curve does not reach a 100% effect or has a very shallow slope. How should I interpret this?

A4:

  • Incomplete Curve: If the curve does not plateau at the top, it may indicate that the highest concentration tested was insufficient to elicit a maximal response. You may need to test higher concentrations. However, if a plateau is reached below 100%, it could indicate resistance within the population or a limit to the compound's efficacy under the tested conditions.
  • Shallow Slope: A shallow Hill slope can indicate a large range of sensitivities within the test population or complex interactions between the compound and the organism. It is crucial to report the Hill slope along with the EC50/IC50 value.[10]

Q5: My data does not fit a standard sigmoidal dose-response curve well. What are my options?

A5:

  • Check for Outliers: Examine your data for any obvious outliers that may be skewing the curve fit. Investigate the cause of any outliers before excluding them.[11]
  • Alternative Models: If the data consistently deviates from a symmetrical sigmoidal curve, consider using a model with more parameters, such as a five-parameter logistic model, which can account for asymmetry.[10]
  • Biphasic Response: In some cases, you might observe a biphasic dose-response curve, which could suggest multiple mechanisms of action or off-target effects at different concentrations. This would require more complex modeling to analyze.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Stock & Dilutions application Apply Treatments (including control) prep_solution->application acclimate Acclimate Test Organisms introduction Introduce Organisms acclimate->introduction application->introduction incubation Incubate under Controlled Conditions introduction->incubation data_collection Collect Mortality Data incubation->data_collection probit_analysis Perform Probit/Logit Analysis data_collection->probit_analysis lc50_determination Determine LC50/LD50 & Confidence Intervals probit_analysis->lc50_determination

Caption: Experimental workflow for determining dose-response curves.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh uptake ACh_Receptor ACh Receptor Synaptic_Vesicle->ACh_Receptor ACh Release Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission This compound This compound This compound->VAChT Inhibition

Caption: Proposed signaling pathway for this compound's mechanism of action.

References

Validation & Comparative

Comparative Efficacy of Oxazosulfyl Versus Imidacloprid on Planthoppers: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Planthoppers, particularly the brown planthopper (Nilaparvata lugens), the white-backed planthopper (Sogatella furcifera), and the small brown planthopper (Laodelphax striatellus), are among the most destructive insect pests in rice cultivation across Asia. Their control has historically relied on chemical insecticides. Imidacloprid, a first-generation neonicotinoid, has been a cornerstone of planthopper management since the 1990s due to its systemic properties and high efficacy.[1][2][3] However, its extensive and continuous use has led to the development of significant insecticide resistance in many planthopper populations, compromising its effectiveness.[2][4][5]

This has necessitated the development of insecticides with novel modes of action. Oxazosulfyl, the first representative of a new "sulfyl" chemical class, has emerged as a promising alternative.[2][4] This guide provides a detailed, data-driven comparison of the efficacy of this compound and imidacloprid against planthoppers, focusing on their mechanisms of action, performance against susceptible and resistant strains, and systemic activity.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the efficacy of this compound and imidacloprid, especially against resistant pests, lies in their distinct molecular targets within the insect's nervous system.

Imidacloprid: As a neonicotinoid, imidacloprid acts as an agonist of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[6][7][8] It mimics the neurotransmitter acetylcholine but is not easily broken down by acetylcholinesterase. This leads to a persistent and uncontrolled stimulation of the receptors, causing a blockage of the nicotinergic neuronal pathway.[8][9] The resulting overstimulation leads to paralysis and eventual death of the insect.[1][7][8]

This compound: this compound introduces a novel mode of action, recently classified by the Insecticide Resistance Action Committee (IRAC) under the new code 37.[4][10][11] It functions as a vesicular acetylcholine transporter (VAChT) inhibitor.[4][12] The VAChT is responsible for loading acetylcholine into synaptic vesicles before its release into the synapse. By inhibiting this transporter, this compound depletes the supply of acetylcholine available for nerve signal transmission, leading to a reduction in cholinergic synaptic efficiency, paralysis, and death.[12] Initial research also suggested it acts on voltage-gated sodium channels, stabilizing them in a slow-inactivated state, which also contributes to nerve impulse inhibition.[13][14] This unique mechanism means there is no cross-resistance with existing insecticides like neonicotinoids.[4][15]

Insecticide_MoA cluster_0 Imidacloprid: Nicotinic Acetylcholine Receptor (nAChR) Agonist cluster_1 This compound: Vesicular Acetylcholine Transporter (VAChT) Inhibitor Imi Imidacloprid nAChR Postsynaptic nACh Receptor Imi->nAChR Binds & Activates Neuron_Post_I Postsynaptic Neuron nAChR->Neuron_Post_I Constant Ion Flow Synapse_I Synaptic Cleft Result_I Continuous Firing, Paralysis, Death Neuron_Post_I->Result_I Leads to Oxa This compound VAChT VAChT Oxa->VAChT Inhibits Vesicle Synaptic Vesicle Result_O No ACh Release, Paralysis, Death Vesicle->Result_O Leads to VAChT->Vesicle Blocks ACh Loading Neuron_Pre_O Presynaptic Neuron Systemic_Activity_Workflow start Start app Insecticide Application (Soil Drench in Nursery Box) start->app uptake Systemic Uptake & Translocation (e.g., 3 Days) app->uptake release Release of Planthopper Nymphs onto Treated Rice Plants uptake->release assess Mortality Assessment release->assess day1 Day 1 Post-Release assess->day1 Time day7 Day 7 Post-Release assess->day7 Time end End day1->end day7->end

References

Oxazosulfyl: A Potent Alternative Against Fipronil-Resistant Insects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data demonstrates the effectiveness of oxazosulfyl, a novel insecticide, in controlling insect populations that have developed resistance to fipronil. This compound's distinct mode of action, targeting the vesicular acetylcholine transporter (VAChT), circumvents the resistance mechanisms commonly observed with fipronil, which acts on the gamma-aminobutyric acid (GABA) receptor. This guide provides a comparative overview of their performance, detailed experimental protocols, and visualizations of their molecular interactions and testing workflows.

Comparative Efficacy Against Resistant Strains

This compound has shown significant insecticidal activity against a wide range of pests, including those with confirmed resistance to fipronil. Laboratory bioassays on fipronil-resistant field populations of various planthopper species, major pests in rice cultivation, have established the efficacy of this compound. Notably, no cross-resistance has been observed between this compound and fipronil, indicating that the mechanisms conferring resistance to fipronil do not affect the performance of this compound.[1][2][3]

Quantitative Performance Data

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound against susceptible and fipronil-resistant insect strains, alongside comparative data for fipronil where available. The data is extracted from studies employing topical application and foliar spray bioassays.

Table 1: Insecticidal Activity of this compound by Topical Application

Insect SpeciesStrainLD50 (µ g/insect )
Nilaparvata lugens (Brown Planthopper)Susceptible0.0038
Laodelphax striatellus (Small Brown Planthopper)Susceptible0.0023
Sogatella furcifera (White-backed Planthopper)Susceptible0.0029
Blattella germanica (German Cockroach)Susceptible0.296[4]

Data for fipronil-resistant strains via topical application was not available in the reviewed literature.

Table 2: Insecticidal Activity of this compound and Fipronil by Foliar Spray

Insect SpeciesStrainCompoundLC50 (mg a.i./L)Resistance Ratio (RR)
Nilaparvata lugensSusceptibleThis compound0.21-
Fipronil-ResistantThis compound0.401.9
SusceptibleFipronil0.15-
Fipronil-ResistantFipronil1.379.1
Sogatella furciferaSusceptibleThis compound0.12-
Fipronil-ResistantThis compound0.151.3
SusceptibleFipronil0.08-
Fipronil-ResistantFipronil5.6871.0
Laodelphax striatellusSusceptibleThis compound0.11-
Fipronil-ResistantThis compound0.131.2
SusceptibleFipronil0.20-
Fipronil-ResistantFipronil3.3016.5

Source: Data compiled from Kamezaki et al., 2024.[1][2][3][5][6] The resistance ratio is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain. A low resistance ratio for this compound indicates its effectiveness against the fipronil-resistant population.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and fipronil efficacy.

Topical Application Bioassay

This method assesses the direct contact toxicity of an insecticide.

  • Insect Rearing: German cockroaches (Blattella germanica) are reared at a constant temperature of 27°C with a 16:8 hour light/dark cycle and provided with an artificial diet and water.[4]

  • Insecticide Preparation: Technical grade this compound (>98.0% purity) is dissolved in acetone to prepare a series of concentrations.

  • Application: Ten cockroaches are anesthetized using carbon dioxide. A 1 µL droplet of the insecticide solution is applied to the ventral thorax of each cockroach using a topical applicator.[4]

  • Observation: The treated cockroaches are placed in a plastic cup with food and water. Mortality is assessed at predetermined intervals (e.g., 24, 48, 72 hours) post-treatment.

  • Data Analysis: The LD50 value, the dose required to kill 50% of the test population, is calculated using probit analysis.

Foliar Spray Bioassay

This method evaluates the efficacy of an insecticide when applied to plant surfaces.

  • Plant Preparation: Rice seedlings are grown to a suitable stage for treatment.

  • Insecticide Preparation: A stock solution of the test insecticide is prepared by dissolving it in an organic solvent mixture (e.g., Acetone:Tween 20 = 95:5 v/v) and then diluted with deionized water to achieve the desired concentrations. A surfactant is typically added to the final solution.[1]

  • Application: The insecticide solution is sprayed onto the rice seedlings until runoff. Control plants are sprayed with a solution containing only the solvent and surfactant. The treated seedlings are then allowed to dry.

  • Insect Infestation: A specific number of test insects (e.g., 10-20 third-instar nymphs of planthoppers) are released onto the treated rice seedlings.

  • Observation and Data Analysis: The setup is maintained under controlled conditions. Mortality is recorded after a set exposure period (e.g., 72 hours). The LC50 value, the concentration required to kill 50% of the test population, is determined through probit analysis.

Signaling Pathways and Experimental Workflow

The distinct modes of action of this compound and fipronil are crucial to understanding the lack of cross-resistance. Fipronil resistance often develops through mutations in the GABA receptor, its target site. This compound's novel target, the VAChT, is unaffected by these mutations.

GABAR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABAR GABA Receptor (Chloride Channel) GABA_release->GABAR GABA Binds Cl_ion Cl- Influx GABAR->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Fipronil Fipronil Fipronil->GABAR Blocks

Caption: Fipronil's mode of action: blocking the GABA receptor.

VAChT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT ACh ACh_vesicle ACh Vesicle VAChT->ACh_vesicle Loads ACh ACh_release ACh Release ACh_vesicle->ACh_release AChR Acetylcholine Receptor (AChR) ACh_release->AChR ACh Binds Depolarization Depolarization (Excitation) AChR->Depolarization This compound This compound This compound->VAChT Inhibits

Caption: this compound's mode of action: inhibiting the VAChT.

Bioassay_Workflow start Start: Collect Insect Populations (Susceptible & Resistant) rearing Rear Insects to Standardized Age/Stage start->rearing bioassay_setup Set up Bioassay (e.g., Topical, Foliar Spray) rearing->bioassay_setup prep_insecticide Prepare Serial Dilutions of Insecticides prep_insecticide->bioassay_setup exposure Expose Insects to Insecticide Concentrations bioassay_setup->exposure incubation Incubate Under Controlled Conditions exposure->incubation mortality_assessment Assess Mortality at Predetermined Time Points incubation->mortality_assessment data_analysis Analyze Data (Probit Analysis) mortality_assessment->data_analysis results Determine LC50/LD50 and Resistance Ratios data_analysis->results end End: Compare Efficacy results->end

Caption: General workflow for an insecticide resistance bioassay.

References

Comparative Efficacy of Oxazosulfyl Across Insect Life Stages: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal efficacy of Oxazosulfyl across various insect life stages. The product's performance is contrasted with alternative insecticides, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a novel sulfyl insecticide, demonstrates potent activity against a broad spectrum of major agricultural pests, particularly those in the orders Hemiptera, Lepidoptera, and Coleoptera.[1][2][3][4] Its unique mode of action, primarily as a vesicular acetylcholine transporter (VAChT) inhibitor, makes it a valuable tool for insecticide resistance management.[3][5] This guide synthesizes available data on this compound's impact on the egg, larval/nymphal, and adult stages of various insect species, comparing its efficacy to other commercially available insecticides such as imidacloprid, chlorantraniliprole, and fipronil. While quantitative data on ovicidal and pupicidal activity is limited, existing research indicates high insecticidal action against newly hatched larvae.[1]

Mechanism of Action: Inhibition of Vesicular Acetylcholine Transporter

Recent studies have elucidated that this compound's primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[5] This disruption of cholinergic synaptic transmission leads to a reduction in nerve activity, resulting in paralysis and eventual death of the insect.[6] This mechanism is distinct from many other insecticide classes, positioning this compound as an important tool for controlling pests that have developed resistance to other chemistries.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl_CoA->ACh Choline Acetyltransferase Choline Choline Choline->ACh VAChT Vesicular Acetylcholine Transporter (VAChT) ACh->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh Uptake ACh_Released ACh Synaptic_Vesicle->ACh_Released Exocytosis Nerve_Impulse Nerve Impulse Nerve_Impulse->Synaptic_Vesicle Triggers ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission This compound This compound This compound->VAChT Inhibition

Diagram of this compound's mode of action on the vesicular acetylcholine transporter (VAChT).

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives against various insect pests.

Table 1: Efficacy of this compound and Alternatives Against Hemipteran Pests (Nymphal Stage)
InsecticideNilaparvata lugens (Brown Planthopper) LC50 (mg a.i./L)Laodelphax striatellus (Small Brown Planthopper) LC50 (mg a.i./L)Sogatella furcifera (White-backed Planthopper) LC50 (mg a.i./L)
This compound 0.41[2]0.61[2]0.82[2]
Imidacloprid0.19[2]0.18[2]0.17[2]
Chlorantraniliprole>500[2]>500[2]>500[2]
Table 2: Efficacy of this compound and Alternatives Against Lepidopteran Pests (Larval Stage)
InsecticideChilo suppressalis (Rice Stem Borer) LC50 (mg a.i./L)Cnaphalocrocis medinalis (Rice Leafroller) LC50 (mg a.i./L)
This compound 0.20[3]0.27[3]
Imidacloprid28[3]10[3]
Chlorantraniliprole0.076[3]0.025[3]
Table 3: Efficacy of this compound and Alternatives Against Coleopteran Pests (Adult Stage)
InsecticideOulema oryzae (Rice Leaf Beetle) LD50 (µg a.i./insect)
This compound 0.0040[3]
Imidacloprid0.0043[3]
Table 4: Efficacy of this compound Against Different Developmental Stages of Nilaparvata lugens (Brown Planthopper)
Developmental StageLC50 (mg a.i./L) (95% CI)
1st Instar Nymph0.18 (0.16-0.21)[2]
3rd Instar Nymph0.41 (0.32-0.51)[2]
Adult Female0.48 (0.35-0.62)[2]
Adult Male0.53 (0.42-0.66)[2]

Experimental Protocols

Detailed methodologies for assessing the efficacy of insecticides on different insect life stages are crucial for reproducible research. The following are generalized protocols that can be adapted for specific insect species and insecticides.

Ovicidal Activity Assessment

Objective: To determine the efficacy of an insecticide in preventing egg hatching.

Materials:

  • Insect eggs of a known age

  • Test insecticide and appropriate solvent

  • Petri dishes or multi-well plates

  • Filter paper

  • Fine-bristled paintbrush

  • Micro-pipette

  • Incubator

Procedure:

  • Egg Collection: Collect insect eggs and age them to a specific developmental stage.

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide in a suitable solvent. A control group with the solvent alone should be included.

  • Treatment Application:

    • Dipping Method: Gently dip a group of eggs on a filter paper into the insecticide solution for a predetermined time (e.g., 5-10 seconds).

    • Topical Application: Apply a small, measured droplet of the insecticide solution directly onto individual eggs using a micro-applicator.

  • Incubation: Place the treated eggs in a clean petri dish lined with filter paper and incubate under controlled conditions (temperature, humidity, photoperiod).

  • Data Collection: Monitor the eggs daily and record the number of hatched larvae. The observation period should extend beyond the normal incubation period to account for any developmental delays.

  • Data Analysis: Calculate the percentage of egg mortality for each concentration and the control. Correct for control mortality using Abbott's formula. Determine the LC50 value.

Larvicidal/Nymphal Activity Assessment

Objective: To determine the efficacy of an insecticide against the larval or nymphal stages.

Materials:

  • Larvae or nymphs of a uniform age and size

  • Test insecticide and appropriate solvent

  • Beakers or vials

  • Foliage or artificial diet

  • Micro-pipette or sprayer

Procedure:

  • Insect Rearing: Rear insects to the desired larval or nymphal instar.

  • Preparation of Insecticide Solutions: Prepare serial dilutions of the test insecticide.

  • Treatment Application:

    • Diet Incorporation: Incorporate the insecticide into the artificial diet.

    • Foliar Spray: Spray the insecticide solution onto the host plant foliage and allow it to dry before introducing the insects.

    • Topical Application: Apply a measured dose of the insecticide directly to the dorsal surface of the thorax of each larva/nymph.

  • Exposure: Place the treated insects in a controlled environment with access to the treated diet or foliage.

  • Data Collection: Record mortality at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 or LD50 values.

Pupicidal Activity Assessment

Objective: To determine the efficacy of an insecticide on the pupal stage.

Materials:

  • Pupae of a known age

  • Test insecticide and appropriate solvent

  • Petri dishes or containers with a suitable substrate (e.g., vermiculite)

  • Micro-pipette or sprayer

Procedure:

  • Pupa Collection: Collect healthy pupae of a uniform age.

  • Preparation of Insecticide Solutions: Prepare dilutions of the test insecticide.

  • Treatment Application:

    • Dipping Method: Briefly dip the pupae in the insecticide solution.

    • Topical Application: Apply a small droplet of the solution to the surface of the pupa.

    • Substrate Treatment: Apply the insecticide to the substrate where the pupae are held.

  • Incubation: Maintain the treated pupae in a controlled environment until adult emergence.

  • Data Collection: Record the number of successfully emerged adults, as well as any morphological deformities.

  • Data Analysis: Calculate the percentage of pupal mortality or inhibition of adult emergence for each concentration.

Adulticidal Activity Assessment

Objective: To determine the efficacy of an insecticide against the adult stage.

Materials:

  • Adult insects of a known age and sex

  • Test insecticide and appropriate solvent

  • Vials, cages, or petri dishes

  • Micro-applicator or sprayer

Procedure:

  • Adult Collection: Collect healthy adult insects.

  • Preparation of Insecticide Solutions: Prepare dilutions of the test insecticide.

  • Treatment Application:

    • Topical Application: Apply a measured dose of the insecticide to the dorsal thorax of each adult.

    • Residual Exposure: Coat the inner surface of a vial or petri dish with the insecticide solution and allow the solvent to evaporate before introducing the adults.

    • Ingestion: Provide the insecticide in a food source (e.g., sugar solution).

  • Exposure: Place the treated adults in a controlled environment.

  • Data Collection: Record mortality at specified time intervals.

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 or LD50 values.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the impact of an insecticide across different life stages.

cluster_setup Experimental Setup cluster_testing Efficacy Testing by Life Stage cluster_analysis Data Analysis Insect_Rearing Insect Rearing & Staging Egg_Test Ovicidal Assay Insect_Rearing->Egg_Test Larva_Test Larvicidal/Nymphal Assay Insect_Rearing->Larva_Test Pupa_Test Pupicidal Assay Insect_Rearing->Pupa_Test Adult_Test Adulticidal Assay Insect_Rearing->Adult_Test Insecticide_Prep Insecticide Dilution Series Insecticide_Prep->Egg_Test Insecticide_Prep->Larva_Test Insecticide_Prep->Pupa_Test Insecticide_Prep->Adult_Test Data_Collection Mortality/Hatching Rate Data Collection Egg_Test->Data_Collection Larva_Test->Data_Collection Pupa_Test->Data_Collection Adult_Test->Data_Collection LC50_LD50 LC50/LD50 Calculation Data_Collection->LC50_LD50 Comparison Comparative Analysis LC50_LD50->Comparison

References

Oxazosulfyl: A Novel and Potent Inhibitor of the Vesicular Acetylcholine Transporter (VAChT)

Author: BenchChem Technical Support Team. Date: November 2025

A paradigm shift in insecticide mode of action, Oxazosulfyl, initially characterized as a voltage-gated sodium channel (VGSC) modulator, has been compellingly reclassified as a potent inhibitor of the vesicular acetylcholine transporter (VAChT). This guide provides a comparative analysis of this compound with the classical VAChT inhibitor, vesamicol, supported by experimental data, and details the methodologies used to validate this novel mechanism of action.

Recent research has illuminated the primary target of this compound, a sulfyl insecticide, revealing its potent inhibitory activity on the VAChT.[1][2][3][4][5] This discovery positions this compound as a first-in-class insecticide with a novel mode of action, offering a valuable tool for managing resistance to existing insecticide classes.[3][4][5] The Insecticide Resistance Action Committee (IRAC) has consequently classified this compound into its own new category, Group 37, recognizing its unique mechanism as a VAChT inhibitor.[3][4]

Comparative Analysis of VAChT Inhibitors

The validation of this compound as a VAChT inhibitor invites a direct comparison with vesamicol, a well-established experimental drug known to block VAChT.[6][7] While both compounds target the same protein, emerging data suggests this compound exhibits significantly higher potency.

InhibitorTargetPotency (Binding Affinity)Functional Effect
This compound Vesicular Acetylcholine Transporter (VAChT)High (inferred low nanomolar range)Inhibition of acetylcholine uptake into synaptic vesicles, leading to reduced cholinergic transmission.
Vesamicol Vesicular Acetylcholine Transporter (VAChT)Ki ≈ 2 nM; IC50 ≈ 14.7 - 50 nMNon-competitive, reversible blockade of VAChT, preventing acetylcholine packaging.[6][7][8]

Note: Direct comparative Ki or IC50 values for this compound on VAChT are still emerging in publicly available literature. However, studies indicate it inhibits the binding of a tritiated alkylsulfone analogue with approximately 5000-fold greater potency than its effect on sodium channels (IC50 = 12.3 µM), suggesting a low nanomolar affinity for VAChT.[2][9]

Experimental Validation of this compound's Mechanism of Action

The reclassification of this compound's mode of action is supported by a combination of ligand-binding assays and functional electrophysiological studies.

Ligand-Binding Assays

Ligand-binding studies have been instrumental in identifying VAChT as the primary target of this compound. These experiments typically involve the use of a radiolabeled ligand that specifically binds to VAChT. The ability of an unlabeled compound, such as this compound, to displace the radioligand provides a measure of its binding affinity.

A tritiated pyridine alkylsulfone derivative, [3H]-A1, was used to identify a single, saturable, high-affinity binding site in membrane fractions from the green bottle fly (Lucilia sericata).[2][9] The binding of this radioligand was effectively inhibited by both this compound and vesamicol, indicating they share a common or overlapping binding site on the VAChT protein.[9]

Electrophysiological Studies

Functional validation of VAChT inhibition by this compound comes from electrophysiological recordings that demonstrate a disruption of cholinergic synaptic transmission. A key experiment involves the measurement of miniature excitatory postsynaptic currents (mEPSCs) at cholinergic synapses.

Studies on Drosophila larvae have shown that exposure to alkylsulfones, including compounds structurally related to this compound, leads to the abolition of mEPSCs at identified cholinergic synapses.[2][9] This finding is consistent with a presynaptic mechanism of action where the packaging of acetylcholine into synaptic vesicles is impaired, leading to a failure of quantal release.

Experimental Protocols

Radioligand Binding Assay (Adapted Protocol)

Objective: To determine the binding affinity of this compound to the vesicular acetylcholine transporter (VAChT) through competitive displacement of a radiolabeled ligand.

Materials:

  • Insect membrane fractions (e.g., from Lucilia sericata heads) expressing VAChT.

  • Radiolabeled ligand (e.g., [3H]-A1 or a similar tritiated VAChT ligand).

  • Unlabeled this compound and vesamicol (for comparison).

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare insect membrane fractions by homogenization and differential centrifugation.

  • Incubate a constant concentration of the radiolabeled ligand with the membrane preparation in the binding buffer.

  • In parallel incubations, add increasing concentrations of unlabeled this compound or vesamicol.

  • Allow the binding reaction to reach equilibrium at a defined temperature (e.g., room temperature or 4°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Analyze the data to determine the concentration of the unlabeled inhibitor that displaces 50% of the specifically bound radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Measurement of Miniature Excitatory Postsynaptic Currents (mEPSCs) (Adapted Protocol)

Objective: To assess the functional effect of this compound on cholinergic synaptic transmission by measuring mEPSCs.

Materials:

  • Drosophila larval preparation with accessible neuromuscular junctions or a suitable in vitro cell culture system with cholinergic synapses.

  • External recording solution (e.g., physiological saline).

  • Internal patch pipette solution containing appropriate salts and a Cs-based salt to block potassium currents.

  • Patch-clamp electrophysiology rig with amplifier, digitizer, and data acquisition software.

  • This compound and control vehicle (e.g., DMSO).

  • Tetrodotoxin (TTX) to block action potential-driven synaptic release.

Procedure:

  • Prepare the biological sample (e.g., dissect Drosophila larva) and place it in the recording chamber with external solution.

  • Establish a whole-cell patch-clamp recording from a postsynaptic cell (e.g., muscle cell or neuron).

  • In the presence of TTX to isolate spontaneous, single-vesicle release events, record baseline mEPSC activity for a stable period.

  • Perfuse the preparation with a known concentration of this compound dissolved in the external solution.

  • Continue recording mEPSCs in the presence of this compound.

  • Wash out the this compound by perfusing with the control external solution and record any recovery of mEPSC activity.

  • Analyze the recorded data to measure the frequency and amplitude of mEPSCs before, during, and after the application of this compound. A significant reduction or abolition of mEPSCs in the presence of this compound indicates an inhibition of presynaptic neurotransmitter release.

Signaling Pathways and Experimental Workflows

VAChT_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_cyto Cytosolic Acetylcholine ChAT->ACh_cyto VAChT VAChT ACh_cyto->VAChT Uptake ACh_vesicle Vesicular Acetylcholine Synaptic_Vesicle Synaptic Vesicle ACh_release ACh Release Synaptic_Vesicle->ACh_release Exocytosis This compound This compound This compound->VAChT Inhibits Vesamicol Vesamicol Vesamicol->VAChT Inhibits AChR Acetylcholine Receptor ACh_release->AChR Binds Postsynaptic_Response Postsynaptic Response AChR->Postsynaptic_Response Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electrophysiology mEPSC Recording B1 Prepare Insect Membrane Fractions B2 Incubate Membranes with Radioligand ± Inhibitor B1->B2 B3 Separate Bound/ Free Ligand (Filtration) B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Determine IC50/Ki B4->B5 E1 Prepare Synaptic Preparation E2 Establish Whole-Cell Patch-Clamp Recording E1->E2 E3 Record Baseline mEPSC Activity E2->E3 E4 Apply this compound E3->E4 E5 Record mEPSCs in Presence of Drug E4->E5 E6 Analyze mEPSC Frequency and Amplitude E5->E6

References

Verifying the Systemic Activity of Oxazosulfyl in Rice Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the systemic activity of Oxazosulfyl, a novel insecticide, in rice plants. Through a detailed examination of experimental data, this document compares the performance of this compound with alternative systemic insecticides and offers insights into its efficacy and mode of action. The information presented is intended to support research and development efforts in the field of crop protection.

Introduction to this compound

This compound is a novel insecticide belonging to a new chemical class known as the "Sulfyl" group.[1][2][3] Discovered and developed by Sumitomo Chemical Co., Ltd., it is structurally characterized by its ethylsulfonyl moiety.[1][2][3] this compound has demonstrated excellent control against a wide spectrum of major rice insect pests, including those from the orders Coleoptera, Hemiptera, Lepidoptera, and Orthoptera, particularly when applied to nursery boxes.[1][2][3] A key advantage of this compound is its effectiveness against insect populations that have developed resistance to existing insecticides, such as neonicotinoids and phenylpyrazoles.[1][4] The Insecticide Resistance Action Committee (IRAC) has classified this compound as the sole member of the novel code 37, identifying its unique mode of action as a vesicular acetylcholine transporter inhibitor.[2][5]

Systemic Activity and Translocation in Rice Plants

The systemic nature of an insecticide is crucial for its ability to protect the entire plant from pest infestations, especially from sucking insects that feed on various plant parts. Experimental evidence confirms the systemic activity of this compound in rice.

Phosphor imaging assays using radiolabeled 14C this compound have visually demonstrated its uptake from the root system and subsequent translocation to the aerial parts of the rice plant.[4][6][7][8][9] Within three days of a soil drench application, the labeled insecticide was detected throughout the plant, including the stems and leaves.[2][4][5][6][7][9] This pattern of distribution suggests apoplastic translocation via the xylem, enabling the compound to reach the parts of the plant where pests like planthoppers feed.[4][6][7][8]

The systemic movement of this compound ensures that it can effectively control insect pests that feed on the upper parts of the rice plant, even when the insecticide is applied to the soil.[2][5] This systemic protection is a key feature contributing to its efficacy in nursery box applications, providing long-lasting control and reducing the need for multiple foliar sprays.[1][2]

Comparative Efficacy Against Rice Pests

Laboratory and field studies have demonstrated the high insecticidal activity of this compound against a range of economically important rice pests. Its performance has been shown to be comparable or, in some cases, superior to that of other commonly used systemic insecticides.

Insecticidal Spectrum and Potency

The insecticidal activity of this compound against hemipteran pests is comparable to that of imidacloprid and greater than that of chlorantraniliprole.[4][6] Against lepidopteran pests, its activity is superior to imidacloprid but lower than chlorantraniliprole.[4][6] The following tables summarize the median lethal concentration (LC50) values of this compound and other insecticides against key rice pests.

Table 1: Comparative Insecticidal Activity (LC50 in mg a.i./L) of this compound and Standard Insecticides Against Various Rice Pests

Pest OrderPest SpeciesThis compoundImidaclopridChlorantraniliprole
Hemiptera Brown planthopper (Nilaparvata lugens)0.410.19>500
Small brown planthopper (Laodelphax striatellus)0.610.18>500
White-backed planthopper (Sogatella furcifera)0.820.17>500
Green rice leafhopper (Nephotettix cincticeps)0.0920.01215
Lepidoptera Rice stem borer (Chilo suppressalis)0.20280.076
Rice leafroller (Cnaphalocrocis medinalis)0.27100.025

Data sourced from laboratory bioassays.[2][5]

Efficacy Against Resistant Pest Populations

A significant advantage of this compound is its potent activity against insect populations that have developed resistance to other classes of insecticides. Field-collected populations of planthoppers highly resistant to imidacloprid and/or fipronil have shown susceptibility to this compound, with no cross-resistance observed.[4] This makes this compound a valuable tool for insecticide resistance management programs.[2][4]

Table 2: Efficacy of this compound Against Imidacloprid- and Fipronil-Resistant Planthopper Populations

Pest SpeciesStrainCompoundLC50 (mg a.i./L)Resistance Ratio (RR)a
Brown planthopper SusceptibleThis compound0.41-
(Nilaparvata lugens)Kagoshima (Field)This compound0.471.1
SusceptibleImidacloprid0.19-
Kagoshima (Field)Imidacloprid106.29568.4
White-backed planthopper SusceptibleThis compound0.82-
(Sogatella furcifera)Kagoshima (Field)This compound0.901.1
SusceptibleFipronil0.17-
Kagoshima (Field)Fipronil12.0671.0
Small brown planthopper SusceptibleThis compound0.61-
(Laodelphax striatellus)Kagoshima (Field)This compound0.601.0
SusceptibleImidacloprid0.18-
Kagoshima (Field)Imidacloprid5.3230.2
SusceptibleFipronil0.23-
Kagoshima (Field)Fipronil3.7216.5

a Resistance Ratio (RR) = LC50 value of field strain / LC50 value of susceptible strain.[4][6] Data from laboratory bioassays on field-collected populations from Kagoshima, Japan in 2018.[2][4][6]

Experimental Protocols

The verification of this compound's systemic activity and efficacy involved several key experimental procedures.

Phosphor Imaging Assay for Systemic Translocation

This assay visually confirms the uptake and movement of the insecticide within the plant.

  • Radiolabeling: this compound is synthesized with a radioactive isotope, typically 14C (benzoxazolyl-2-14C).[4][9]

  • Application: A solution of the 14C-labeled this compound is applied to the soil of potted rice seedlings.[4][9]

  • Incubation: The treated plants are incubated for a specific period, for instance, 72 hours.[4][6][7][9]

  • Imaging: After incubation, the plants are carefully removed from the soil, and their roots are rinsed. The whole plant is then placed on a phosphor imaging plate.[4]

  • Analysis: The imaging plate is scanned to detect the radioactivity, revealing the distribution of the 14C-labeled this compound throughout the plant.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabel Radiolabeling of This compound (14C) soil_app Soil Application to Potted Rice Seedling radiolabel->soil_app incubation Incubation (e.g., 72 hours) soil_app->incubation plant_prep Plant Removal and Root Rinsing incubation->plant_prep phosphor_imaging Placement on Phosphor Imaging Plate plant_prep->phosphor_imaging scanning Scanning and Image Analysis phosphor_imaging->scanning result Visualization of Systemic Translocation scanning->result

Caption: Workflow for verifying systemic activity using phosphor imaging.

Soil Drench Bioassay for Systemic Efficacy

This bioassay quantifies the insecticidal effect of the systemically translocated compound.

  • Treatment: A solution of this compound is applied to the soil of rice seedlings.

  • Incubation: The treated plants are kept for a set period to allow for uptake and translocation of the insecticide.

  • Pest Infestation: Target insect pests, such as brown planthopper nymphs, are released onto the aerial parts of the treated rice plants.[2][5]

  • Mortality Assessment: The mortality of the insect pests is recorded at specific time intervals after infestation (e.g., 1, 2, and 7 days).[2][4][5][7]

  • Comparison: The mortality rates on treated plants are compared to those on untreated control plants to determine the systemic efficacy of the insecticide.

G cluster_setup Experimental Setup cluster_process Process cluster_outcome Outcome soil_drench Soil Drench Application of this compound translocation Uptake and Translocation Period soil_drench->translocation control Untreated Control (No Insecticide) control->translocation infestation Infestation with Target Insect Pests translocation->infestation mortality_assessment Mortality Assessment (at time intervals) infestation->mortality_assessment efficacy_determination Determination of Systemic Efficacy mortality_assessment->efficacy_determination

Caption: Experimental workflow for the soil drench bioassay.

Mode of Action Comparison

This compound's novel mode of action sets it apart from many other systemic insecticides used in rice.

G cluster_this compound This compound (IRAC Group 37) cluster_neonicotinoids Neonicotinoids (IRAC Group 4A) cluster_diamides Diamides (IRAC Group 28) o_target Vesicular Acetylcholine Transporter (VAChT) o_action Inhibition of VAChT o_target->o_action o_result Disruption of Synaptic Vesicle Loading o_action->o_result n_target Nicotinic Acetylcholine Receptor (nAChR) n_action Agonist of nAChR n_target->n_action n_result Continuous Nerve Stimulation n_action->n_result d_target Ryanodine Receptor d_action Activation of Ryanodine Receptor d_target->d_action d_result Uncontrolled Calcium Release and Paralysis d_action->d_result

Caption: Comparison of insecticide modes of action.

Conclusion

The experimental data robustly verifies the systemic activity of this compound in rice plants. Its efficient uptake and translocation, broad-spectrum efficacy, and, most notably, its effectiveness against insecticide-resistant pest populations position it as a highly valuable tool for modern crop protection. The unique mode of action of this compound provides a much-needed alternative for insecticide resistance management strategies in rice cultivation. This guide provides researchers and drug development professionals with a concise overview of the key performance indicators and methodologies for evaluating this promising new insecticide.

References

Side-by-side comparison of Oxazosulfyl and triflumezopyrim

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparative Analysis of Oxazosulfyl and Triflumezopyrim for Pest Management

This guide provides a detailed side-by-side comparison of two modern insecticides, this compound and Triflumezopyrim, intended for researchers, scientists, and professionals in drug development. The comparison covers their chemical properties, modes of action, insecticidal activity with supporting experimental data, and resistance profiles.

Chemical Identity and Properties

This compound is a novel insecticide belonging to the "sulfyl" chemical class, developed by Sumitomo Chemical. It is characterized by an ethylsulfonyl moiety and is effective against a broad range of major rice insect pests.[1][2][3]

Triflumezopyrim is a mesoionic insecticide from the pyrimidine class, developed by DuPont. It is known for its high efficacy against various hopper species in rice and its distinct mode of action compared to neonicotinoids.[4][5]

Mode of Action

The mechanisms by which these two insecticides exert their effects are distinct, targeting different components of the insect nervous system.

This compound: Initially, the mode of action for this compound was thought to be the state-dependent blockage of voltage-gated sodium channels, leading to paralysis in insects.[6][7][8] More recent research has led to its classification by the Insecticide Resistance Action Committee (IRAC) as a vesicular acetylcholine transporter (VAChT) inhibitor.[3] This inhibition disrupts the normal transmission of nerve signals.

Oxazosulfyl_MoA cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) VAChT VAChT Acetylcholine (ACh)->VAChT transported into Vesicular Acetylcholine Transporter (VAChT) Vesicular Acetylcholine Transporter (VAChT) Synaptic Vesicle Synaptic Vesicle Released ACh Released ACh Synaptic Vesicle->Released ACh releases ACh VAChT->Synaptic Vesicle loads ACh ACh Receptors ACh Receptors Released ACh->ACh Receptors binds to Signal Transduction Signal Transduction ACh Receptors->Signal Transduction This compound This compound This compound->VAChT inhibits

Diagram 1: Proposed Mode of Action of this compound.

Triflumezopyrim: This insecticide acts as an antagonist of the nicotinic acetylcholine receptor (nAChR).[4][9][10] It binds to the orthosteric site of the nAChR, inhibiting its function.[4][10] This action is distinct from neonicotinoid insecticides which are nAChR agonists.[4][5] The inhibition of nAChRs disrupts nerve signal transmission, leading to the cessation of feeding and eventual death of the insect.

Triflumezopyrim_MoA cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Nicotinic Acetylcholine Receptor (nAChR) Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine (ACh)->Nicotinic Acetylcholine Receptor (nAChR) binds Ion Channel Ion Channel Nicotinic Acetylcholine Receptor (nAChR)->Ion Channel opens Nerve Impulse Nerve Impulse Ion Channel->Nerve Impulse generates Triflumezopyrim Triflumezopyrim Triflumezopyrim->Nicotinic Acetylcholine Receptor (nAChR) inhibits

Diagram 2: Mode of Action of Triflumezopyrim.

Spectrum of Activity and Target Pests

Both insecticides are particularly effective against rice pests, but their spectrum of activity varies.

This compound has demonstrated a broad insecticidal spectrum, with activity against Hemiptera (planthoppers), Lepidoptera (rice stem borer, rice leaf roller), and Coleoptera (rice water weevil, rice leaf beetle).[1][2][11] Its activity against hemipteran pests is comparable to that of imidacloprid.[11]

Triflumezopyrim is highly effective against hopper species, including the brown planthopper (Nilaparvata lugens), white-backed planthopper (Sogatella furcifera), and small brown planthopper (Laodelphax striatellus).[4][5][12] It is also effective against imidacloprid-resistant planthopper populations.[5][13]

Target PestThis compoundTriflumezopyrim
Brown Planthopper (Nilaparvata lugens)
White-backed Planthopper (Sogatella furcifera)
Small Brown Planthopper (Laodelphax striatellus)
Rice Green Leafhopper (Nephotettix cincticeps)
Rice Stem Borer (Chilo suppressalis)
Rice Leaf Roller (Cnaphalocrocis medinalis)
Rice Water Weevil (Lissorhoptrus oryzophilus)
Rice Leaf Beetle (Oulema oryzae)

Efficacy and Insecticidal Activity

The following tables summarize the quantitative data on the insecticidal activity of this compound and Triflumezopyrim against key rice pests.

Table 1: Insecticidal Activity (LC50) of this compound against Rice Planthoppers

Pest SpeciesStrainLC50 (mg a.i./L)Reference
Nilaparvata lugensSusceptible0.41[2]
Field (Kagoshima, 2018)0.79[11]
Sogatella furciferaSusceptible0.82[2]
Field (Kagoshima, 2018)0.63[11]
Laodelphax striatellusSusceptible0.61[2]
Field (Kagoshima, 2018)0.23[11]

Table 2: Insecticidal Activity (LC50/LD50) of Triflumezopyrim against Rice Planthoppers

Pest SpeciesBioassay MethodLC50/LD50Reference
Nilaparvata lugensRice seedling dip (3rd instar nymphs)0.150 mg/L[12]
Topical application (adults)0.094 ng/individual[12]
Rice seedling dip (susceptible population)0.280 ppm[12][14]
Sogatella furciferaRice seedling dip (3rd instar nymphs)0.024 mg/L[12]
Topical application (adults)0.026 ng/individual[12]
Laodelphax striatellusRice seedling dip (3rd instar nymphs)0.042 mg/L[12]
Topical application (adults)0.032 ng/individual[12]
Rice seedling dip (F0 generation)0.443 µg/mL[15]

Resistance Profile

This compound has shown no cross-resistance with existing insecticides like imidacloprid and fipronil in field populations of three major planthopper species.[11][16][17] This makes it a valuable tool for resistance management programs.[11][16]

Triflumezopyrim has demonstrated effectiveness against planthopper populations resistant to neonicotinoids.[4][5] However, laboratory studies have shown that resistance to Triflumezopyrim can be selected for in some species, such as Laodelphax striatellus, with resistance development linked to increased activity of P450 enzymes.[18][19][20][21] Field populations have generally shown low levels of resistance.[12][14] No cross-resistance to several other classes of insecticides has been observed in Triflumezopyrim-resistant strains.[19]

Experimental Protocols

Below is a detailed methodology for a rice seedling dip bioassay, a common method for evaluating insecticide efficacy against rice planthoppers.

Objective: To determine the median lethal concentration (LC50) of an insecticide against rice planthopper nymphs.

Materials:

  • Test insecticides (this compound, Triflumezopyrim)

  • Acetone

  • Tween 20 or other suitable surfactant

  • Deionized water

  • Rice seedlings (2-3 leaf stage)

  • Plastic pots or test tubes

  • Handheld sprayer

  • Third-instar planthopper nymphs

  • Controlled environment chamber (25°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test insecticide in an organic solvent mixture (e.g., Acetone:Tween 20 = 95:5 v/v).

    • Prepare a series of at least five concentrations by diluting the stock solution with deionized water containing a surfactant (e.g., 0.05% v/v).

    • A control solution containing only deionized water and surfactant should also be prepared.

  • Treatment of Rice Seedlings:

    • Spray the rice seedlings in plastic pots with the test solutions until runoff using a handheld sprayer.

    • Allow the seedlings to air dry.

  • Infestation:

    • Place a treated rice seedling into a glass test tube.

    • Introduce a known number of third-instar planthopper nymphs (e.g., 10-20) into each test tube.

  • Incubation:

    • Maintain the treated insects in a controlled environment chamber for the duration of the bioassay.

  • Mortality Assessment:

    • Assess mortality at specified time intervals (e.g., 24, 48, 72, or 120 hours) after treatment.

    • Insects that are immobile or do not react to gentle prodding are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Subject the corrected mortality data to probit analysis to calculate the LC50 value and its 95% confidence limits.

Experimental_Workflow A Prepare Insecticide Stock Solution B Create Serial Dilutions A->B C Spray Rice Seedlings B->C D Air Dry Seedlings C->D E Infest with Planthopper Nymphs D->E F Incubate in Controlled Environment E->F G Assess Mortality F->G H Data Analysis (Probit Analysis) G->H I Determine LC50 Value H->I

Diagram 3: Workflow for a Rice Seedling Dip Bioassay.

Conclusion

This compound and Triflumezopyrim are both highly effective modern insecticides for the control of major rice pests.

  • This compound offers a broad spectrum of control against Hemiptera, Lepidoptera, and Coleoptera, with a novel mode of action as a VAChT inhibitor, making it an excellent tool for managing resistance to other insecticide classes.

  • Triflumezopyrim provides potent and specific control of hopper species, including those resistant to neonicotinoids, through its unique antagonistic action on the nAChR. While the potential for resistance development exists, it currently shows low resistance levels in the field.

The choice between these insecticides will depend on the target pest spectrum, the history of insecticide use in a particular area, and the overall integrated pest management (IPM) strategy. Both compounds represent significant advancements in crop protection, offering effective and more targeted solutions for sustainable agriculture.

References

Performance Assessment of Oxazosulfyl Against Newly Emerged Resistant Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oxazosulfyl's performance against newly emerged resistant insect pests, particularly in comparison to other established and novel insecticides. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in further research.

Executive Summary

This compound, a novel insecticide from the "sulfyl" chemical class, demonstrates exceptional efficacy against a range of economically important rice pests that have developed resistance to conventional insecticides.[1][2] Its unique mode of action, as a vesicular acetylcholine transporter (VAChT) inhibitor (IRAC Group 37), distinguishes it from other insecticide classes and is the basis for its effectiveness against resistant populations with no observed cross-resistance.[3][4] This guide synthesizes available data on this compound's performance and provides a comparative analysis against key alternatives, including neonicotinoids (imidacloprid), phenylpyrazoles (fipronil), and other novel insecticides.

Comparative Performance Analysis

The following tables summarize the insecticidal activity of this compound and other insecticides against susceptible and resistant strains of key rice pests. The data highlights this compound's consistent performance against resistant populations.

Table 1: Performance against Imidacloprid-Resistant Brown Planthopper (Nilaparvata lugens)

InsecticideStrainLC50 (mg/L)Resistance Ratio (RR)
This compound Susceptible0.22-
Imidacloprid-Resistant0.411.9
Imidacloprid Susceptible0.19-
Imidacloprid-Resistant>500>2632
Fipronil SusceptibleNot Available-
Imidacloprid-ResistantNot Available-
Sulfoxaflor Imidacloprid-Resistant1.8 - 2.9 (field populations)-

Data sourced from[2][5][6]

Table 2: Performance against Fipronil-Resistant White-backed Planthopper (Sogatella furcifera)

InsecticideStrainLC50 (mg/L)Resistance Ratio (RR)
This compound Susceptible0.65-
Fipronil-Resistant0.821.3
Fipronil SusceptibleNot Available-
Fipronil-Resistant>100-
Imidacloprid SusceptibleNot Available-
Fipronil-ResistantNot Available-
Flupyradifurone Fipronil-ResistantNot Available-

Data sourced from[2][5]

Table 3: Performance against Imidacloprid/Fipronil-Resistant Small Brown Planthopper (Laodelphax striatellus)

InsecticideStrainLC50 (mg/L)Resistance Ratio (RR)
This compound Susceptible1.5-
Resistant0.610.4
Imidacloprid Susceptible0.18-
Resistant5.430
Fipronil SusceptibleNot Available-
ResistantNot Available17
Triflumezopyrim Resistant14.46 (after 21 generations of selection)26.29

Data sourced from[2][5][7]

Mode of Action: VAChT Inhibition

This compound's novel mode of action targets the vesicular acetylcholine transporter (VAChT).[4] This transporter is responsible for loading acetylcholine (ACh) into synaptic vesicles in the presynaptic terminal of cholinergic neurons. By inhibiting VAChT, this compound disrupts cholinergic synaptic transmission, leading to a shutdown of the insect's nervous system and ultimately, paralysis and death.[8]

The downstream effects of VAChT inhibition include:

  • Reduced Acetylcholine Storage: Synaptic vesicles are not adequately filled with ACh.

  • Impaired Neurotransmission: Upon nerve impulse, the amount of ACh released into the synaptic cleft is significantly reduced.

  • Blockade of Postsynaptic Potentials: The diminished ACh release fails to effectively stimulate postsynaptic receptors.

  • Abolition of Miniature Excitatory Postsynaptic Currents (mEPSCs): The spontaneous, baseline level of synaptic activity is eliminated.

This mechanism is distinct from that of other major insecticide classes, such as neonicotinoids which target nicotinic acetylcholine receptors, and pyrethroids which act on voltage-gated sodium channels. This explains the lack of cross-resistance observed with this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle ACh Loading Inhibition Inhibition VAChT->Inhibition ACh_release SynapticVesicle->ACh_release ACh Release NerveImpulse Nerve Impulse NerveImpulse->SynapticVesicle Triggers Release AChR Acetylcholine Receptor (AChR) ACh_release->AChR PostsynapticPotential Postsynaptic Potential AChR->PostsynapticPotential Activation NerveSignal Nerve Signal Propagation PostsynapticPotential->NerveSignal This compound This compound ReducedACh Reduced ACh Release SignalBlock Signal Transmission Blocked ReducedACh->SignalBlock Paralysis Paralysis & Death SignalBlock->Paralysis G cluster_prep Preparation cluster_bioassay Bioassay cluster_systemic Systemic Activity Assay cluster_analysis Data Analysis InsectRearing Insect Rearing (Susceptible & Resistant Strains) RiceStemDip Rice Stem Dipping InsectRearing->RiceStemDip TimedInfestation Timed Insect Infestation InsectRearing->TimedInfestation InsecticidePrep Insecticide Solution Preparation InsecticidePrep->RiceStemDip SoilDrench Soil Drench Application InsecticidePrep->SoilDrench InsectIntroduction Introduction of 3rd Instar Nymphs RiceStemDip->InsectIntroduction Incubation Incubation (Controlled Conditions) InsectIntroduction->Incubation MortalityAssessment Mortality Assessment (48/72 hours) Incubation->MortalityAssessment SoilDrench->TimedInfestation MortalityRecording Mortality Recording TimedInfestation->MortalityRecording SystemicEfficacy Systemic Efficacy Evaluation MortalityRecording->SystemicEfficacy ProbitAnalysis Probit Analysis (LC50 Calculation) MortalityAssessment->ProbitAnalysis RR_Calculation Resistance Ratio Calculation ProbitAnalysis->RR_Calculation

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Oxazosulfyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Oxazosulfyl, a novel sulfyl insecticide. Adherence to these procedures is critical for minimizing exposure risks and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, appropriate personal protective equipment is non-negotiable. The following table summarizes the required PPE for various handling scenarios. Always inspect PPE for integrity before each use.[1][2]

Activity Required Personal Protective Equipment
Dry Handling (e.g., weighing, mixing powders)- Respiratory Protection: NIOSH-approved respirator for dusts/mists.- Eye Protection: Chemical safety goggles.[1]- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3]- Body Protection: Lab coat or chemical-resistant coveralls.[3][4]- Footwear: Closed-toe shoes, with chemical-resistant shoe covers as needed.[1]
Liquid Handling (e.g., preparing solutions, spraying)- Respiratory Protection: NIOSH-approved respirator with cartridges for organic vapors and particulates.[3]- Eye and Face Protection: Chemical safety goggles and a face shield.[1]- Hand Protection: Chemical-resistant gauntlet gloves extending up the forearm.[1]- Body Protection: Chemical-resistant apron over a lab coat or chemical-resistant suit.[1][4]- Footwear: Chemical-resistant boots.[1]
General Lab Operations (minimal contact)- Eye Protection: Safety glasses with side shields.- Hand Protection: Chemical-resistant gloves.- Body Protection: Lab coat.

Operational Protocols: Step-by-Step Guidance

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5] Local exhaust ventilation is recommended to control airborne dust or mists at the source.[5]

  • Preventing Contact: Avoid direct contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Hand Hygiene: Thoroughly wash hands and gargle after handling the compound.[5]

  • Storage: Store this compound in a tightly closed, light-shielding container in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[5] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from freeze-thaw cycles.[6]

Accidental Release Measures:

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Containment: For dry spills, carefully sweep up the material, avoiding dust generation, and collect it in a sealable container for disposal.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Wash the spill area with large amounts of water.[5]

  • Reporting: Report the incident to your institution's environmental health and safety department.

First Aid Measures:

Immediate response is crucial in case of exposure:

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth. Do not induce vomiting. Seek immediate medical attention.[5]

Experimental Workflow: this compound Spill Response

The following diagram illustrates the procedural flow for safely managing an accidental spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting spill Spill Occurs evacuate Evacuate Area spill->evacuate 1. ventilate Increase Ventilation evacuate->ventilate 2. ppe Don Appropriate PPE ventilate->ppe 3. contain Contain the Spill ppe->contain 4. cleanup Clean Up Spill Material contain->cleanup 5. decontaminate Decontaminate Spill Area cleanup->decontaminate 6. dispose Dispose of Waste decontaminate->dispose 7. report Report Incident dispose->report 8.

Caption: Workflow for managing an this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.[7]

Waste this compound:

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[7][8]

  • Authorized Disposal: Contract with a licensed waste disposal company for the disposal of waste this compound.[5]

  • Avoid Improper Disposal: Never pour pesticides down the sink, toilet, or any drain.[8]

Contaminated Materials and Empty Containers:

  • Decontamination of Reusable PPE: Clean reusable PPE according to the manufacturer's instructions.

  • Disposal of Single-Use Items: Place contaminated disposable items (e.g., gloves, absorbent pads) in a sealed, labeled hazardous waste container.

  • Container Disposal: Empty packaging completely before disposal.[5] Rinse empty containers as directed by the product label, if applicable, and dispose of them through a designated hazardous waste program.[7] Never reuse empty pesticide containers.[8]

For specific guidance on disposal programs in your area, contact your local solid waste management authority or environmental agency.[8] Many states offer "Clean Sweep" programs for the disposal of pesticides from commercial users.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.